H-Phe(3-CN)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972669 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57213-48-6 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-3-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Phe(3-CN)-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid or 3-cyano-L-phenylalanine, is a non-natural amino acid derivative of phenylalanine.[1][2] Its structure incorporates a cyano group at the meta position of the phenyl ring, a modification that imparts unique chemical properties and makes it a valuable building block in medicinal chemistry and peptide science.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its applications in drug discovery and development. The inclusion of the cyano group can enhance the metabolic stability and binding affinity of peptides and small molecules, making it a point of interest for designing novel therapeutics, including enzyme inhibitors and probes for studying protein structure and function.
Core Chemical Properties
While this compound is commercially available, detailed experimental data for some of its core chemical properties are not extensively reported in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Citation(s) |
| CAS Number | 57213-48-6 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Beige to white powder | |
| Purity (Typical) | ≥97% (HPLC) | |
| Solubility | Soluble in water with pH adjustment, DMSO. | |
| Melting Point | Not reported in available literature. | |
| pKa | Not reported in available literature. |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the α-hydrogen, the β-protons (as a multiplet), and distinct aromatic protons in the region of 7-8 ppm, with splitting patterns influenced by the meta-substitution.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon (around 170-180 ppm), the α-carbon (around 55 ppm), the β-carbon (around 35-40 ppm), the nitrile carbon (around 118-120 ppm), and the aromatic carbons with distinct chemical shifts due to the cyano-substitution.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the amino group (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the nitrile group (C≡N stretching, typically in the range of 2220-2260 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 191.08.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively described in the available literature. However, its synthesis can be conceptualized based on established methods for the synthesis of non-natural amino acids.
Conceptual Synthesis via Cyanation of a Phenylalanine Precursor
A plausible synthetic route involves the introduction of the cyano group onto a suitably protected phenylalanine derivative. A common method for this transformation is the palladium-catalyzed cyanation of an aryl halide or triflate.
Workflow: Conceptual Synthesis of this compound
References
The Spectroscopic Reporter: A Technical Guide to 3-Cyanophenylalanine in Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the spectral properties of the unnatural amino acid 3-cyanophenylalanine (3-CNF) and its application as a versatile fluorescent probe in biological research and drug development.[1][2] Its minimal structural perturbation and sensitivity to the local environment make it an invaluable tool for investigating protein structure, dynamics, and interactions.[1][2]
Core Spectral Properties of 3-Cyanophenylalanine
3-Cyanophenylalanine possesses intrinsic fluorescence that is highly sensitive to its immediate molecular surroundings, a property known as solvatochromism.[1] This sensitivity allows researchers to probe changes in the local environment of the amino acid when it is incorporated into a peptide or protein. The nitrile group of 3-CNF can participate in hydrogen bonding, which significantly influences its fluorescence quantum yield and lifetime.
Solvatochromic Properties
The fluorescence of 3-CNF is significantly influenced by the polarity and hydrogen-bonding capability of the solvent. Generally, an increase in solvent polarity and hydrogen bonding potential leads to changes in the fluorescence emission spectrum, quantum yield, and lifetime. This characteristic is crucial for studying protein folding and conformational changes where the probe may move from a solvent-exposed to a buried environment, or vice versa.
Table 1: Spectral Properties of Cyanophenylalanine Derivatives in Various Solvents
| Solvent | 2-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 3-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 4-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 2-CNF Quantum Yield (Φ) | 3-CNF Quantum Yield (Φ) | 4-CNF Quantum Yield (Φ) | 4-CNF Lifetime (τ) (ns) |
| Water | 1100 | 1000 | 850 | 0.04 | 0.05 | 0.11 | 7.8 |
| Methanol | 1200 | 1100 | 900 | 0.06 | 0.07 | 0.14 | 7.1 |
| Ethanol | 1200 | 1100 | 900 | 0.07 | 0.08 | 0.15 | 6.8 |
| Acetonitrile | 1300 | 1200 | 1000 | 0.02 | 0.03 | 0.05 | 4.4 |
| Dioxane | 1300 | 1200 | 1000 | 0.02 | 0.02 | 0.04 | - |
| Tetrahydrofuran | - | - | - | - | - | 0.03 | 3.9 |
Data compiled from multiple sources. Molar absorptivity and quantum yield for 2-CNF and 3-CNF are from Martin et al. (2016). Quantum yield and lifetime for 4-CNF are from another study on p-cyanophenylalanine photophysics.
Experimental Protocols
The site-specific incorporation of 3-CNF into peptides and proteins is essential for its use as a fluorescent probe. This can be achieved through chemical synthesis or biosynthetic methods.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based solid-phase peptide synthesis is a standard method for chemically synthesizing peptides containing 3-CNF.
Protocol for Manual Fmoc-SPPS of a 3-CNF Containing Peptide:
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-3-cyanophenylalanine (or other Fmoc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Recombinant Incorporation using Amber Codon Suppression
The genetic incorporation of 3-CNF into proteins in living cells is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-CNF and does not cross-react with endogenous cellular components.
Protocol for Recombinant Incorporation of 3-CNF in E. coli:
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 3-CNF.
-
Obtain or construct a plasmid encoding the corresponding orthogonal suppressor tRNA (e.g., tRNACUA).
-
Introduce an amber (TAG) codon at the desired site in the gene of interest using site-directed mutagenesis.
-
-
Transformation:
-
Co-transform E. coli cells (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest with the amber codon and the plasmid(s) carrying the orthogonal synthetase and tRNA genes.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.
-
Supplement the growth medium with 3-cyanophenylalanine (typically 1-2 mM).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the cells at a suitable temperature (e.g., 18-30°C) to allow for protein expression.
-
-
Purification and Characterization:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein containing 3-CNF using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the incorporation of 3-CNF by mass spectrometry.
-
Applications in Fluorescence Studies
The unique spectral properties of 3-CNF make it a powerful tool for a variety of fluorescence-based assays.
Probing Protein Structure and Dynamics
The sensitivity of 3-CNF's fluorescence to its local environment allows for the monitoring of conformational changes in proteins. For example, a change in fluorescence intensity or emission wavelength can indicate the movement of the probe from a solvent-exposed to a buried region during protein folding or ligand binding.
Fluorescence Resonance Energy Transfer (FRET)
3-CNF can serve as an excellent FRET donor to other fluorescent probes, such as tryptophan. FRET is a distance-dependent process that can be used to measure intramolecular distances and monitor changes in these distances, providing insights into protein conformational changes.
Fluorescence Quenching
The fluorescence of 3-CNF can be quenched by proximity to certain amino acid residues, such as tyrosine, histidine, methionine, and cysteine. This quenching effect can be exploited to study protein-protein interactions, ligand binding, and the formation of specific protein structures like alpha-helices. The degree of quenching provides information about the proximity of the quencher to the 3-CNF probe.
Conclusion
3-Cyanophenylalanine is a powerful and versatile fluorescent probe for studying the intricacies of protein science and aiding in the development of novel therapeutics. Its unique spectral properties, combined with established methods for its site-specific incorporation into peptides and proteins, provide researchers with a robust tool to investigate molecular interactions and dynamics with high precision. This guide offers a foundational understanding and practical protocols to facilitate the successful application of 3-cyanophenylalanine in fluorescence-based research.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Phe(3-CN)-OH: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine), a crucial amino acid derivative in pharmaceutical research and peptide synthesis. Understanding its solubility in various solvents is paramount for its effective application in drug development and biochemical research. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and explores the potential roles of the nitrile group in biological systems.
Core Concepts and Properties
This compound, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitrile (-CN) group onto the phenyl ring significantly influences its physicochemical properties, including its solubility and potential for molecular interactions.
Key Properties:
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
-
Appearance: White to light yellow solid
-
CAS Number: 57213-48-6
Quantitative Solubility Data
The solubility of this compound has been determined in aqueous solution under specific conditions. While comprehensive data across a wide range of organic solvents is limited in publicly available literature, the existing data provides a crucial baseline for researchers.
| Solvent | Solubility | Conditions |
| Water (H₂O) | 5.74 mg/mL (30.18 mM) | Ultrasonic treatment and pH adjusted to 3 with 1 M HCl[1][2][3]. |
General solubility trends for L-phenylalanine, the parent compound, suggest that it is soluble in water but has limited solubility in alcohols and is poorly soluble in non-polar organic solvents. It can be inferred that this compound would follow a similar trend.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for experimental design and drug formulation. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various solvents.
Shake-Flask Method (Equilibrium Solubility)
This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet the remaining solid.
-
Sampling: Carefully extract a known volume of the supernatant (the saturated solution).
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A standard curve of known concentrations of this compound should be prepared to quantify the sample.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Turbidimetric Method (Kinetic Solubility)
This high-throughput method is useful for rapid screening of solubility in various solvents.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent.
-
Precipitation Observation: The point at which the solution becomes turbid indicates the precipitation of the compound.
-
Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the lowest concentration at which turbidity is observed. This concentration is an approximation of the kinetic solubility.
Signaling Pathways and Biological Relevance
Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, the presence of the nitrile group suggests potential roles and applications in biological research:
-
Protein-Ligand Interactions: The nitrile group is a highly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, potentially interacting with amino acid residues like serine and arginine in protein binding pockets. This makes it a valuable moiety in the design of enzyme inhibitors and other bioactive molecules.
-
Infrared and Fluorescence Probes: The nitrile stretch provides a unique vibrational signature in a region of the infrared spectrum that is relatively free from interference from biological molecules. This property allows p-cyanophenylalanine, a closely related compound, to be used as an infrared probe to study protein dynamics and local environments. Similarly, the fluorescence of cyanophenylalanine derivatives can be sensitive to the local environment, making them useful fluorescent probes for studying protein folding and interactions.
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as carbonyls or halogens, in drug design. Its small size allows it to penetrate deeply into protein active sites.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Nitrile Group Properties
Caption: Key properties of the nitrile group and their influence on research applications.
References
An In-depth Technical Guide to the Stability of H-Phe(3-CN)-OH at Various pH and Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-cyano-L-phenylalanine (H-Phe(3-CN)-OH) under various pH and temperature conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies for pharmaceuticals and the known chemical properties of its functional groups. The methodologies and potential degradation pathways described herein are intended to guide researchers in designing and executing stability studies for this compound and related novel amino acid analogs.
Introduction to the Stability of this compound
This compound is a non-canonical amino acid of interest in various fields, including peptide and protein engineering, and drug discovery. Understanding its stability profile is critical for its application, formulation development, and for defining appropriate storage and handling conditions. The primary stability concerns for this compound revolve around the hydrolysis of the nitrile group and the degradation of the amino acid backbone under different chemical and physical stresses.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule, potential degradation products, and degradation pathways. These studies are typically conducted under more extreme conditions than those used for long-term stability testing to accelerate degradation.
Potential Degradation Pathways
The chemical structure of this compound features two primary functional groups susceptible to degradation: the aromatic nitrile and the amino acid moiety.
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to an amide intermediate (3-carbamoyl-L-phenylalanine), and then to the corresponding carboxylic acid (L-phenylalanine-3-carboxylic acid).[1][2] The rate of hydrolysis is generally dependent on pH and temperature, with more extreme conditions accelerating the process.[3][4]
-
Degradation of the Amino Acid Backbone: Like other amino acids, the phenylalanine backbone can undergo various degradation reactions, particularly at elevated temperatures and extreme pH values. These may include:
-
Racemization: Conversion of the L-isomer to a mixture of L- and D-isomers.
-
Oxidative Degradation: The aromatic ring and the amino acid structure can be susceptible to oxidation, especially in the presence of oxidizing agents.
-
Decarboxylation: Loss of the carboxyl group, particularly at high temperatures.
-
Strecker Degradation: In the presence of dicarbonyl compounds, which can form from other degradation processes, phenylalanine analogs can degrade to form aldehydes.[5]
-
The following diagram illustrates the primary hypothesized degradation pathway for this compound under hydrolytic stress.
Caption: Hypothesized hydrolytic degradation pathway of this compound.
Experimental Design for Stability Assessment
A comprehensive stability study for this compound should involve subjecting the compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
The experimental workflow for a typical stability assessment is outlined below.
Caption: Experimental workflow for the stability assessment of this compound.
Methodologies for Stability Testing
Detailed protocols are crucial for obtaining reliable and reproducible stability data. The following sections provide generalized methodologies that can be adapted for the study of this compound.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with an equal volume of purified water.
-
Oxidative Degradation: Dilute the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress (Solution): Use the neutral hydrolysis sample and expose it to a higher temperature (e.g., 80°C).
-
Thermal Stress (Solid): Place the solid compound in a controlled temperature and humidity chamber.
-
-
Incubation: Place the prepared solutions in a temperature-controlled bath at the desired temperature (e.g., 60°C for hydrolysis).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all heated samples to stop further degradation.
A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable. For identification of unknown degradation products, an HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended.
-
Column: A reversed-phase C18 column is a common choice for separating amino acids and their derivatives.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time (e.g., 20-30 minutes) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 210 nm for the peptide bond and around 254 nm for the aromatic ring).
-
Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated based on the peak areas from the chromatograms.
Data Presentation (Illustrative)
The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables are hypothetical examples of how such data could be presented.
Table 1: Hypothetical Stability of this compound in Solution under Various pH and Temperature Conditions
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | 85.2 | 3-Carbamoyl-L-phenylalanine |
| 0.1 M NaOH | 60 | 8 | 45.7 | L-Phenylalanine-3-carboxylic acid |
| Water | 80 | 48 | 92.5 | Minor unidentified peaks |
| 3% H₂O₂ | 25 | 24 | 95.1 | Oxidized derivatives |
Table 2: Hypothetical Degradation Kinetics of this compound at 60°C
| Condition | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |
| 0.1 M HCl | 0.0067 | 103.4 |
| 0.1 M NaOH | 0.097 | 7.1 |
Conclusion and Recommendations
This technical guide provides a framework for evaluating the stability of this compound. Based on the chemical principles of its functional groups, this compound is expected to be most susceptible to hydrolysis of the nitrile group, particularly under basic conditions. Oxidative and thermal degradation are also potential pathways that require investigation.
For researchers and drug development professionals, it is recommended to conduct a comprehensive forced degradation study as outlined. The development and validation of a stability-indicating analytical method, preferably HPLC with both UV and MS detection, is paramount for accurate quantification and identification of degradation products. The data generated from such studies will be invaluable for establishing appropriate storage conditions, shelf-life, and formulation strategies for this compound. Vendor-provided storage recommendations, such as storing the solid powder at -20°C for long-term stability, should be followed until specific stability data is generated.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyano-L-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Cyano-L-phenylalanine (3-CN-Phe) is a non-natural amino acid that has emerged as a versatile tool in biochemical and pharmaceutical research. Its unique structure, featuring a cyano group on the phenyl ring, imparts valuable spectroscopic properties, making it an effective probe for investigating protein structure, function, and interactions. This technical guide provides an in-depth overview of 3-Cyano-L-phenylalanine, including its synthesis, incorporation into proteins, and its applications as a spectroscopic reporter.
Core Properties of 3-Cyano-L-phenylalanine
3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. The introduction of the cyano (-C≡N) group at the meta position of the phenyl ring minimally perturbs the overall size and shape of the amino acid side chain while introducing a unique spectroscopic handle.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 57213-48-6 | [1] |
| Appearance | White to off-white solid | N/A |
Synthesis of 3-Cyano-L-phenylalanine
A potential synthetic workflow for 3-Cyano-L-phenylalanine, adapted from the synthesis of 4-Cyano-L-phenylalanine, is outlined below.
Incorporation of 3-Cyano-L-phenylalanine into Proteins
The site-specific incorporation of 3-Cyano-L-phenylalanine into proteins is most commonly achieved through the amber codon suppression technique. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts the non-natural amino acid at the desired position within the polypeptide chain. This can be performed in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian) expression systems.
Experimental Protocol: Site-Specific Incorporation in E. coli
This protocol is a generalized procedure based on established methods for incorporating non-natural amino acids.
1. Plasmid Preparation:
-
A plasmid encoding the protein of interest is mutated to introduce a TAG (amber) stop codon at the desired site of incorporation.
-
A second plasmid carrying the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 3-Cyano-L-phenylalanine is required.
2. Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid containing the gene of interest with the amber codon and the plasmid encoding the aaRS/tRNA pair.
3. Protein Expression:
-
Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with 1-2 mM 3-Cyano-L-phenylalanine.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Incubate the culture at a reduced temperature (e.g., 18-25 °C) overnight to enhance protein folding and incorporation efficiency.
4. Protein Purification and Characterization:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Confirm the incorporation of 3-Cyano-L-phenylalanine by mass spectrometry. The mass of the purified protein should correspond to the expected mass including the non-natural amino acid.
References
The Integration of 3-Cyanophenylalanine into Peptide Design: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Biophysical Characterization, and Potential Therapeutic Applications
The strategic incorporation of unnatural amino acids into peptides has emerged as a powerful tool in modern drug discovery and chemical biology. Among these, 3-cyanophenylalanine, a non-proteinogenic aromatic amino acid, offers a unique combination of biophysical properties that make it a valuable component in peptide design. Its cyano group serves as a versatile spectroscopic probe and can influence the overall conformation and binding characteristics of a peptide. This technical guide provides a comprehensive overview of the use of 3-cyanophenylalanine, detailing its synthesis, incorporation into peptide scaffolds, and its utility in biophysical and potential therapeutic applications.
Physicochemical and Spectroscopic Properties of 3-Cyanophenylalanine
3-Cyanophenylalanine is a structural analog of phenylalanine, featuring a nitrile (C≡N) group at the meta position of the phenyl ring. This modification imparts unique spectroscopic characteristics without significantly increasing the steric bulk of the side chain.
Physical Properties
Basic physicochemical properties of L-3-cyanophenylalanine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 57213-48-6 | [1] |
Spectroscopic Properties
The cyano group of 3-cyanophenylalanine provides two powerful spectroscopic handles: intrinsic fluorescence and a distinct infrared (IR) absorption band.
Fluorescence Spectroscopy: Similar to its ortho and para isomers, 3-cyanophenylalanine exhibits intrinsic fluorescence.[2] Its photophysical properties, including quantum yield and fluorescence lifetime, are sensitive to the local solvent environment, particularly hydrogen bonding interactions.[2] This sensitivity allows it to be used as a probe to monitor changes in peptide conformation, binding events, and interactions with biological membranes.
Infrared Spectroscopy: The nitrile group has a characteristic stretching vibration (νC≡N) that appears in a region of the IR spectrum (around 2230 cm⁻¹) which is free from other peptide backbone absorptions. The precise frequency of this vibration is sensitive to the local electric field, making 3-cyanophenylalanine an effective vibrational Stark effect probe to map electrostatic environments within a peptide or protein.
The following table summarizes key photophysical properties for cyanophenylalanine derivatives. Note that data for the more extensively studied p-cyanophenylalanine (p-CNF) is included for comparison, as it shares similar environmental sensitivity.
| Parameter | 3-CNF | p-CNF | Solvent/Conditions | Reference |
| Molar Absorptivity (ε) | Comparable to p-CNF | 850 M⁻¹cm⁻¹ (at 280 nm) | Aqueous Buffer | |
| Fluorescence Quantum Yield (Φ) | On the same scale as Tyr and Trp | Tends to increase with solvent H-bonding ability | Varies with solvent | |
| Fluorescence Lifetime (τ) | - | 5-8 ns | Protic solvents | |
| C≡N Stretching Frequency (νC≡N) | ~2230 cm⁻¹ | Sensitive to local environment | Varies with solvent polarity | - |
Incorporation of 3-Cyanophenylalanine into Peptides
3-Cyanophenylalanine can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The commercially available Fmoc-L-3-cyanophenylalanine can be used directly in automated or manual synthesizers.
Experimental Protocol: Fmoc-SPPS of a 3-Cyanophenylalanine-Containing Peptide
This protocol outlines the general steps for the manual synthesis of a generic peptide containing 3-cyanophenylalanine on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-3-cyanophenylalanine)
-
Coupling reagents: HCTU (or HBTU/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-L-3-cyanophenylalanine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 times) and dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold ether and dry.
-
Purification and Characterization
Following synthesis, the crude peptide requires purification and characterization to ensure identity and purity.
Experimental Protocol: HPLC Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the initial HPLC conditions (e.g., a low percentage of acetonitrile in water).
-
Method Development: On an analytical C18 column, develop a gradient to separate the target peptide from impurities. A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Preparative Purification: Scale up the optimized gradient to a preparative C18 column. Inject the crude peptide solution and collect fractions corresponding to the peak of the target peptide.
-
Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
References
An In-depth Technical Guide to H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine)
CAS Number: 57213-48-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a non-canonical amino acid derivative of L-phenylalanine.[1][2] Its unique structure, featuring a nitrile group on the meta position of the phenyl ring, makes it a valuable building block in peptide synthesis and medicinal chemistry.[3] The introduction of the cyano group enhances the chemical reactivity and offers a strategic point for further molecular modifications, positioning it as a compound of interest for the development of novel therapeutics, including enzyme inhibitors and anti-cancer agents.[3] This technical guide provides a comprehensive overview of the available physicochemical data, general applications, and synthetic considerations for this compound. While detailed biological activity and specific signaling pathways for the 3-cyano isomer are not extensively documented in publicly available literature, this guide will also draw comparisons with the well-studied para-isomer (4-cyanophenylalanine) to illustrate the potential applications of cyanophenylalanine derivatives in biomedical research.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow or beige solid powder.[4] Its fundamental properties are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 57213-48-6 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to light yellow/beige solid powder | |
| Purity | ≥96% (HPLC) | |
| Solubility | H₂O: 5.74 mg/mL (30.18 mM) with sonication and pH adjustment to 3 with 1 M HCl | |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | -1.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 190.074227566 Da | |
| Topological Polar Surface Area | 87.1 Ų |
-
¹H NMR (500 MHz, D₂O) δ 7.74 (d, J = 8.3, 2H), 7.47 (d, J = 8.3, 2H), 4.39 (dd, J = 7.5, J = 6.1, 1H), 3.41 (dd, J = 14.6, J = 5.8, 1H), 3.31 (dd, J = 14.6, J = 7.3, 1H) ppm.
-
IR (ATR thin film) 3413.7, 2988.3, 2869.7, 2230.1 (C≡N stretch), 1734.6, 1625.7, 1392.2, 1143.5, 1075.0, 845.1, 696.0 cm⁻¹.
It is expected that this compound would exhibit a characteristic nitrile stretch in the IR spectrum around 2230 cm⁻¹.
Applications in Research and Drug Development
This compound primarily serves as a specialized building block for the synthesis of peptides with modified properties. The introduction of the cyano group can influence the peptide's conformation, stability, and biological activity.
Peptide Synthesis and Drug Design
The primary application of this compound is its incorporation into peptide sequences via solid-phase or solution-phase peptide synthesis. The nitrile group is a versatile functional handle that can be used to:
-
Modulate Pharmacokinetic Properties: The incorporation of non-natural amino acids can enhance peptide stability against enzymatic degradation.
-
Serve as a Precursor for other Functional Groups: The nitrile can be chemically converted to other functional groups, such as an amidine, to mimic the side chain of arginine. This is particularly useful in the design of enzyme inhibitors.
-
Act as a Bioisostere: The cyano group can act as a bioisostere for other chemical groups, altering the electronic and steric properties of the peptide to fine-tune its interaction with biological targets.
Development of Enzyme Inhibitors
Peptides containing a nitrile group are known to be reversible inhibitors of cysteine proteases. The nitrile group can react with the active site thiol of a cysteine protease to form a reversible imidothioate adduct, effectively blocking the enzyme's catalytic activity. While this has been demonstrated for peptide nitriles in general, specific studies detailing the use of this compound for this purpose are not prominent in the literature.
Potential as a Spectroscopic Probe
The 4-cyano isomer of phenylalanine (pCNPhe) is widely used as a fluorescent and infrared (IR) probe to study protein structure, dynamics, and interactions. The vibrational frequency of the nitrile group is sensitive to the local environment, providing insights into protein folding and ligand binding. While this compound is not commonly used for this application, the underlying principle suggests its potential in similar studies.
Experimental Protocols
Detailed experimental protocols for the biological application of this compound are scarce in the scientific literature. However, a general protocol for its incorporation into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a hypothetical peptide containing this compound using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(3-CN)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Phe(3-CN)-OH) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Signaling Pathways and Mechanism of Action
There is a lack of specific studies in the surveyed literature that delineate the signaling pathways modulated by this compound or peptides containing this amino acid. However, based on the known role of peptide nitriles as cysteine protease inhibitors, a hypothetical mechanism of action can be proposed.
If a peptide containing this compound were designed to target a specific cysteine protease involved in a disease-related signaling pathway (e.g., caspases in apoptosis or cathepsins in cancer progression), its mechanism would likely involve the reversible inhibition of that protease. This would, in turn, modulate the downstream events of the pathway.
Caption: Hypothetical inhibition of a cysteine protease signaling pathway by a peptide containing this compound.
Conclusion and Future Directions
This compound is a commercially available, non-canonical amino acid with clear utility in peptide chemistry. Its primary role is as a synthetic building block for introducing a chemically versatile nitrile group into peptide backbones. This modification has the potential to enhance the pharmacokinetic properties of peptides and to design targeted enzyme inhibitors.
However, there is a notable gap in the scientific literature regarding the specific biological activities and mechanisms of action of peptides containing this compound. The majority of detailed research on cyanophenylalanines has focused on the para-isomer as a spectroscopic probe.
Future research should aim to:
-
Synthesize and screen libraries of peptides containing this compound against various biological targets, particularly cysteine proteases.
-
Conduct detailed structure-activity relationship (SAR) studies to understand the impact of the meta-cyano group on peptide bioactivity.
-
Investigate the potential of this compound as a fluorescent or vibrational probe and compare its properties to the well-characterized 4-cyano isomer.
-
Explore the in vivo efficacy and safety of peptides modified with this compound.
Such studies will be crucial to fully unlock the potential of this unique amino acid in drug discovery and chemical biology.
References
Alternate names for H-Phe(3-CN)-OH such as 3-Cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyano-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research and drug development. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and biological activities, presenting it in a structured format for easy reference.
Nomenclature and Identification
3-Cyano-L-phenylalanine is known by several alternate names and is identified by specific registry numbers. This section provides a clear summary of its key identifiers.
| Identifier Type | Value | Citation(s) |
| Primary Name | 3-Cyano-L-phenylalanine | [1][2][3] |
| Common Synonyms | H-Phe(3-CN)-OH, L-Phe(3-CN)-OH, m-Cyano-L-phenylalanine | [1] |
| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [4] |
| CAS Number | 57213-48-6, 144799-02-0 | |
| PubChem CID | 2734509 | |
| ChEMBL ID | CHEMBL1230101 | |
| Molecular Formula | C10H10N2O2 | |
| Molecular Weight | 190.20 g/mol |
Physicochemical Properties
The unique physicochemical properties of 3-Cyano-L-phenylalanine, imparted by the nitrile group, are crucial for its applications. This table summarizes its key computed properties.
| Property | Value | Citation(s) |
| XLogP3 | -1.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 190.074227566 g/mol | |
| Polar Surface Area | 87.1 Ų | |
| Appearance | Beige powder | |
| Storage Conditions | 0-8°C |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration. This band's position can be sensitive to the local environment, making it a useful probe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm. The α-proton will be a multiplet around 4.0-4.5 ppm, and the β-protons will be diastereotopic and appear as multiplets between 3.0-3.5 ppm.
-
¹³C NMR: The nitrile carbon will have a characteristic chemical shift around 118-120 ppm. The aromatic carbons will appear between 110-140 ppm, the carbonyl carbon around 170-175 ppm, the α-carbon around 55 ppm, and the β-carbon around 35-40 ppm.
-
-
Mass Spectrometry: The exact mass can be used for high-resolution mass spectrometry to confirm the elemental composition. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the side chain.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of 3-Cyano-L-phenylalanine are crucial for its effective use in research.
Enantioselective Synthesis
An efficient enantioselective synthesis is key to obtaining optically pure 3-Cyano-L-phenylalanine. While a specific protocol for the 3-cyano isomer is not publicly detailed, the following procedure for the synthesis of 4-Cyano-L-phenylalanine can be adapted. This method achieves a high yield and purity without the need for chromatography.
Illustrative Two-Step Enantioselective Synthesis Workflow:
Caption: Illustrative workflow for the enantioselective synthesis.
Protocol:
-
Alkylation: To a biphasic mixture of toluene and 50% aqueous potassium hydroxide, add N-(diphenylmethylene)glycine tert-butyl ester, 3-bromobenzyl cyanide, and a chiral phase-transfer catalyst (e.g., (R)-Maruoka catalyst).
-
Stir the reaction vigorously at ambient temperature overnight.
-
Extract the organic layer with diethyl ether and wash with brine.
-
Deprotection: Dissolve the crude alkylated intermediate in dichloromethane and add trifluoroacetic acid.
-
Stir the mixture at ambient temperature for 24 hours.
-
Concentrate the reaction mixture and partition between diethyl ether and 3M HCl.
-
Wash the aqueous layer with diethyl ether and then concentrate to yield 3-Cyano-L-phenylalanine hydrochloride as a white powder.
Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
3-Cyano-L-phenylalanine can be incorporated into peptides using standard Fmoc-SPPS protocols. The Fmoc-protected version, Fmoc-Phe(3-CN)-OH, is commercially available.
General Fmoc-SPPS Cycle:
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate Fmoc-Phe(3-CN)-OH (typically 3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Applications
3-Cyano-L-phenylalanine is utilized in various research areas due to its unique properties. The cyano group can act as a hydrogen bond acceptor and its electronic properties can influence molecular interactions.
Enzyme Inhibition
The structural similarity of 3-Cyano-L-phenylalanine to natural aromatic amino acids makes it a potential inhibitor of enzymes involved in their metabolic pathways.
-
Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH): These enzymes are involved in the biosynthesis of neurotransmitters and the metabolism of phenylalanine. Phenylalanine analogues are known to be competitive inhibitors of TPH. The cyano group in the meta position could potentially interact with the active site residues and modulate inhibitor binding.
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy. Novel inhibitors of IDO1 are of significant interest, and phenylalanine derivatives could serve as scaffolds for inhibitor design.
Illustrative Enzyme Inhibition Pathway:
Caption: Potential inhibition of the IDO1 pathway by 3-Cyano-L-phenylalanine.
Enzyme Inhibition Assay Protocol (General):
-
Prepare a reaction buffer appropriate for the target enzyme (e.g., phosphate buffer for IDO1).
-
Add the enzyme to the buffer.
-
Add varying concentrations of 3-Cyano-L-phenylalanine (the inhibitor).
-
Initiate the reaction by adding the substrate (e.g., L-tryptophan for IDO1).
-
Monitor the reaction progress by measuring the formation of the product (e.g., kynurenine) over time using a suitable method (e.g., spectrophotometry, HPLC).
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Applications in Drug Discovery and Chemical Biology
-
Peptide Mimetics and Drug Design: Incorporation of 3-Cyano-L-phenylalanine into peptides can alter their conformation, stability, and receptor binding properties. This makes it a valuable tool for developing novel peptide-based therapeutics.
-
Fluorescent Probes: While the intrinsic fluorescence of the cyanophenylalanine is weak, it can be used as a quencher or as part of a FRET pair in protein folding and interaction studies.
-
Infrared Probes: The nitrile stretch provides a sensitive vibrational probe for studying local protein environments and dynamics.
Safety and Handling
3-Cyano-L-phenylalanine should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundation for researchers and professionals working with 3-Cyano-L-phenylalanine. Further investigation into its specific biological activities and the development of detailed experimental protocols will continue to expand its utility in the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating H-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, or 3-cyanophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and drug discovery. Its unique properties, stemming from the presence of a cyano group on the phenyl ring, make it a valuable building block for synthesizing novel peptides with enhanced biological activity, modified structural conformations, and utility as fluorescent probes.[1] The incorporation of this unnatural amino acid can improve the efficiency and yield in solid-phase peptide synthesis (SPPS) and can be instrumental in the development of therapeutics, particularly for neurological disorders.[1]
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow from coupling to final peptide cleavage and purification.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [Generic] |
| Molecular Weight | 190.20 g/mol | [Generic] |
| CAS Number | 57213-48-6 (L-isomer) | [Generic] |
| Appearance | White to off-white solid | [Generic] |
| Key Feature | Cyano group on the phenyl ring | [Generic] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Phe(3-CN)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide MBHA resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail (Reagent K):
-
TFA (Trifluoroacetic acid): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Precipitation and Washing Solvent: Cold diethyl ether
-
Purification Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
General SPPS Workflow for Incorporating Fmoc-Phe(3-CN)-OH
The following diagram outlines the general workflow for solid-phase peptide synthesis.
Detailed Coupling Protocols for Fmoc-Phe(3-CN)-OH
The choice of coupling reagent is critical for achieving high efficiency. For a non-proteinogenic amino acid like Fmoc-Phe(3-CN)-OH, a potent coupling reagent is recommended to overcome any potential steric hindrance or electronic effects from the cyano group.
Protocol 3.3.1: HATU-Mediated Coupling (Recommended)
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (clear beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3.3.2: DIC/Oxyma-Mediated Coupling
-
Resin Preparation: Follow step 1 from Protocol 3.3.1.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 3.3.1.
Cleavage and Deprotection
-
After the final Fmoc deprotection and washing steps, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K is suitable for most peptides) to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of Solvent A (or a mixture of Solvent A and B).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of Solvent A and Solvent B.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., LC-MS).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data (Illustrative)
The following table provides illustrative data for the incorporation of Fmoc-Phe(3-CN)-OH into a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe(3-CN)-Leu-NH₂). Actual yields and purities will vary depending on the sequence, scale, and synthesis platform.
| Coupling Method | Coupling Time (h) | Repetitive Yield per Cycle (%) | Crude Purity (%) | Final Yield (%) |
| HATU/DIPEA | 1.5 | >99 | ~85 | ~70 |
| HBTU/DIPEA | 2 | >98.5 | ~80 | ~65 |
| DIC/Oxyma | 3 | >98 | ~75 | ~60 |
Potential Side Reactions and Mitigation
While the cyano group is generally stable under standard SPPS conditions, it is important to be aware of potential side reactions.
5.1. Hydrolysis of the Cyano Group:
-
Condition: Prolonged exposure to the strong acid (TFA) in the cleavage cocktail, especially in the presence of water.
-
Potential Outcome: The nitrile group (-C≡N) could potentially be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH).
-
Mitigation:
-
Keep the cleavage time to the minimum required for complete deprotection of side chains and cleavage from the resin (typically 2-3 hours).
-
Use a well-optimized cleavage cocktail containing scavengers to protect sensitive residues.
-
Ensure that all solvents and reagents are anhydrous.
-
5.2. Stability during Fmoc Deprotection:
-
The cyano group is generally stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection.
Application in Neuroscience Research: A Representative Signaling Pathway
Peptides containing this compound are valuable tools in neuroscience research, partly due to their potential to modulate protein-protein interactions and serve as fluorescent probes to study receptor dynamics.[1] For instance, such peptides could be designed to interfere with signaling pathways implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an inhibitor of a kinase involved in a pro-apoptotic pathway, thereby promoting neuronal survival. This is a representative example of how such a peptide could be applied in a biological context.
References
Application Notes and Protocols for Fmoc-Phe(3-CN)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-cyanophenylalanine (Fmoc-Phe(3-CN)-OH) is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of 3-cyanophenylalanine into peptide sequences offers unique advantages, including enhanced metabolic stability, altered conformational properties, and the potential for post-synthesis modification of the cyano group.[1] This versatile building block is instrumental in the development of novel peptide-based therapeutics, enzyme inhibitors, and probes for studying biological systems.
These application notes provide detailed protocols for the efficient coupling of Fmoc-Phe(3-CN)-OH in Fmoc-based SPPS, along with a comparative overview of common coupling reagents and potential challenges.
Properties of Fmoc-Phe(3-CN)-OH
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 412.44 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | 2-8°C, desiccated |
Comparative Analysis of Common Coupling Reagents in SPPS
The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. Modern coupling reagents, primarily onium-type salts (uronium/aminium and phosphonium), are favored for their high reactivity and ability to suppress racemization.[2] Below is a summary of commonly used coupling reagents that can be employed for the incorporation of Fmoc-Phe(3-CN)-OH.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DIC | Oxyma | DIPEA | DMF | 60 | >95 |
Note: Yields are representative of standard peptide couplings and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2] For sterically hindered amino acids, more potent reagents like HATU or COMU are often preferred.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Phe(3-CN)-OH
This protocol describes the manual solid-phase synthesis for incorporating Fmoc-Phe(3-CN)-OH into a peptide sequence using a standard uronium/aminium salt coupling reagent.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Phe(3-CN)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-Phe(3-CN)-OH:
-
In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Double Coupling for Potentially Hindered Sequences
For sequences where the N-terminus of the growing peptide chain may be sterically hindered, a double coupling protocol can improve the incorporation efficiency of Fmoc-Phe(3-CN)-OH.[3]
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Phe(3-CN)-OH as described in Protocol 1, using a potent coupling reagent like HATU for an extended time (e.g., 2 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Phe(3-CN)-OH using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
Potential Challenges and Considerations
-
Racemization: Activation of the carboxylic acid can lead to epimerization, particularly with certain amino acids. The use of additives like HOBt or HOAt can suppress racemization.[4]
-
Steric Hindrance: While not exceptionally bulky, the phenyl ring of Fmoc-Phe(3-CN)-OH may present some steric hindrance, especially when coupling to a sterically demanding N-terminal residue. In such cases, using a more potent coupling reagent, extending the coupling time, or performing a double coupling is recommended.
-
Side Reactions of the Cyano Group: The cyano group is generally stable under standard SPPS conditions. However, it is important to be aware of potential side reactions, especially during cleavage with strong acids, although such reactions are not commonly reported for this specific residue.
-
Post-Synthetic Modification: The cyano group on the phenylalanine ring provides a handle for further chemical modification, allowing for the creation of peptide conjugates or the introduction of other functionalities.
Visualizing the Workflow
Standard Fmoc-SPPS Cycle for Fmoc-Phe(3-CN)-OH Incorporation
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Logical Flow for Troubleshooting Low Coupling Efficiency
Caption: Decision-making workflow for troubleshooting coupling issues.
Conclusion
Fmoc-Phe(3-CN)-OH is a valuable building block for the synthesis of modified peptides. Its incorporation can be readily achieved using standard Fmoc-SPPS protocols with high-efficiency coupling reagents. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize peptides containing 3-cyanophenylalanine for a wide range of applications in drug discovery and chemical biology.
References
Application Notes and Protocols: H-Phe(3-CN)-OH as a Fluorescent Probe for Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein folding is paramount to understanding biological function and the molecular basis of numerous diseases. Fluorescent probes offer a powerful tool to monitor the intricate conformational changes that occur during this process. H-Phe(3-CN)-OH, also known as 3-cyanophenylalanine, is a non-canonical amino acid that serves as a sensitive fluorescent reporter of the local protein environment. Its fluorescence properties are intrinsically linked to its surroundings, making it an ideal candidate for tracking the dynamics of protein folding and unfolding. When incorporated into a protein, changes in the local polarity and hydrogen-bonding environment around the cyano group of this compound result in detectable shifts in its fluorescence emission. This allows for real-time monitoring of structural transitions, from the unfolded state to the formation of secondary and tertiary structures.
This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe to investigate protein folding. While much of the foundational research has been conducted using its isomer, p-cyanophenylalanine (p-CN-Phe), studies have shown that 2- and 3-cyanophenylalanine possess comparable photophysical properties, making them suitable for similar applications.[1] Therefore, the protocols presented herein are adapted from established methods for p-CN-Phe, with the explicit assumption of similar performance for this compound.
Principle of Operation
The utility of this compound as a fluorescent probe stems from the sensitivity of its cyano group to the local environment. The fluorescence quantum yield of cyanophenylalanine derivatives is significantly influenced by hydrogen bonding and the polarity of the surrounding solvent molecules.[2]
-
In an unfolded protein , the this compound residue is typically exposed to the aqueous solvent, where its cyano group can form hydrogen bonds with water molecules. This hydrated state generally corresponds to a higher fluorescence quantum yield.
-
During protein folding , the residue may become buried within the hydrophobic core of the protein. This transition to a non-polar, dehydrated environment leads to a decrease in the fluorescence quantum yield.[2]
-
Fluorescence quenching can also occur due to interactions with nearby amino acid side chains. Residues such as tyrosine, tryptophan, histidine, methionine, and cysteine can quench the fluorescence of cyanophenylalanine.[3] This quenching effect is distance-dependent and can be exploited to monitor the formation of specific tertiary contacts during folding.
By monitoring the changes in fluorescence intensity, emission wavelength, and lifetime of the incorporated this compound, researchers can gain insights into the kinetics and thermodynamics of protein folding, as well as the formation of folding intermediates.
Quantitative Data
The photophysical properties of cyanophenylalanine isomers are crucial for their application as fluorescent probes. The following table summarizes key data for 3-cyanophenylalanine in comparison to its para-isomer and the naturally fluorescent amino acid tryptophan.
| Property | This compound (3-cyanophenylalanine) | p-Phe(4-CN)-OH (4-cyanophenylalanine) | L-Tryptophan |
| Molar Absorptivity (ε) | Comparable to 4-cyanophenylalanine | ~2000 M⁻¹cm⁻¹ at 280 nm | ~5600 M⁻¹cm⁻¹ at 280 nm |
| Fluorescence Quantum Yield (Φ) | Comparable to 4-cyanophenylalanine | ~0.10 in water | ~0.13 in water |
| Excitation Maximum (λex) | ~280 nm | ~280 nm | ~280 nm |
| Emission Maximum (λem) | ~305 nm | ~305 nm | ~350 nm |
| Fluorescence Lifetime (τ) | Not extensively reported | 5-8 ns in protic solvents | ~2.6 ns in water |
Note: The data for this compound is based on studies indicating its comparable photophysical properties to p-Phe(4-CN)-OH.[1]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
The incorporation of the non-canonical amino acid this compound into a specific site within a protein is achieved using the amber stop codon suppression methodology in E. coli. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids or tRNAs. A p-cyanophenylalanine specific aminoacyl-tRNA synthetase (pCNF-RS) has been shown to exhibit high substrate promiscuity and may be suitable for incorporating this compound.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) stop codon at the desired incorporation site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for cyanophenylalanine (e.g., pEVOL-pCNF)
-
This compound
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the amber codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the target protein containing this compound using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Monitoring Protein Folding using Steady-State Fluorescence Spectroscopy
This protocol describes how to monitor changes in the fluorescence of this compound during protein denaturation to determine the stability of the protein.
Materials:
-
Purified protein containing this compound
-
Folding buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Denaturant stock solution (e.g., 8 M Guanidinium Chloride (GdmCl) or 10 M Urea)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a series of protein samples with increasing concentrations of the denaturant. Ensure the final protein concentration is the same in all samples (typically in the low micromolar range to avoid aggregation). Allow the samples to equilibrate for at least 2 hours at a constant temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm.
-
Record the fluorescence emission spectrum from 290 nm to 400 nm for each sample.
-
Alternatively, monitor the fluorescence intensity at the emission maximum (~305 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration.
-
Fit the data to a two-state or three-state folding model to determine the midpoint of the transition (Cm), which is a measure of protein stability, and the free energy of folding (ΔG°).
-
Protocol 3: Investigating Protein Folding Kinetics using Stopped-Flow Fluorescence Spectroscopy
This protocol allows for the measurement of the rates of protein folding and unfolding on the millisecond timescale.
Materials:
-
Purified protein containing this compound
-
Folding buffer
-
Unfolding buffer (folding buffer with a high concentration of denaturant)
-
Stopped-flow spectrofluorometer
Procedure:
-
Refolding Kinetics:
-
Load one syringe of the stopped-flow instrument with the unfolded protein (in unfolding buffer).
-
Load the second syringe with folding buffer.
-
Rapidly mix the contents of the two syringes to initiate folding by diluting the denaturant.
-
Monitor the change in fluorescence intensity at the emission maximum (~305 nm) over time.
-
-
Unfolding Kinetics:
-
Load one syringe with the folded protein (in folding buffer).
-
Load the second syringe with unfolding buffer.
-
Rapidly mix the contents to initiate unfolding.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Fit the kinetic traces to single or multiple exponential decay functions to obtain the observed rate constants (kobs) for folding and unfolding.
-
Plot the natural logarithm of the observed rate constants against the final denaturant concentration (a "chevron plot") to determine the folding and unfolding rate constants in the absence of denaturant and to gain insights into the folding mechanism.
-
Concluding Remarks
This compound is a valuable tool for researchers studying the complex landscape of protein folding. Its small size minimizes perturbation to the native protein structure, and its sensitivity to the local environment provides a direct readout of conformational changes. By employing the protocols outlined in this document, scientists can gain detailed insights into protein stability, folding kinetics, and the underlying mechanisms of protein structure formation. These methods are broadly applicable in basic research to understand protein biophysics and in drug development for assessing the stability of therapeutic proteins and their interactions with small molecules.
References
Application Notes and Protocols: 3-Cyano-L-phenylalanine as an Infrared Probe in Protein Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyano-L-phenylalanine (pCNF) is a non-canonical amino acid that has emerged as a powerful tool in protein science. Its unique nitrile group (C≡N) possesses a vibrational frequency that is exquisitely sensitive to its local microenvironment, making it an effective infrared (IR) probe.[1][2] This property allows researchers to investigate protein structure, dynamics, and interactions with high precision. Applications of pCNF are diverse, ranging from fundamental biochemical research into protein folding and enzyme mechanisms to drug development, where it aids in the study of drug-target interactions.[3][4]
The nitrile stretch of pCNF appears in a region of the IR spectrum that is free from interference from other protein vibrational modes, providing a clear spectroscopic window.[2] The frequency of this vibration shifts in response to changes in local polarity, electric fields (the vibrational Stark effect), and hydrogen bonding, offering a direct readout of the probe's immediate surroundings within the protein. This enables the site-specific interrogation of protein conformation, ligand binding, and changes in redox state of nearby metal centers.
Key Applications
-
Probing Protein Microenvironments: The C≡N stretching frequency is sensitive to the polarity of its environment. A shift to a higher frequency (a blueshift) is indicative of a more polar or hydrogen-bond-donating environment, such as exposure to water, while a lower frequency (a redshift) suggests a more nonpolar, hydrophobic interior.
-
Studying Protein Folding and Conformational Changes: By incorporating pCNF at specific sites, researchers can monitor local environmental changes that occur during protein folding or upon binding to other molecules.
-
Investigating Enzyme Catalysis: pCNF can be placed in or near an enzyme's active site to probe the electrostatic changes that occur during the catalytic cycle.
-
Drug Development: Understanding how a small molecule interacts with its protein target is crucial for drug design. pCNF can be used to report on the binding of potential drug candidates and the conformational changes they induce.
-
Redox State Sensing in Metalloproteins: The nitrile vibration is sensitive to the redox state of nearby metal clusters, such as iron-sulfur clusters, providing a means to monitor electron transfer processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 3-Cyano-L-phenylalanine as an IR probe.
| Parameter | Value | Solvent/Condition | Reference |
| Molar Extinction Coefficient (ε) of C≡N Stretch | ~220 M⁻¹cm⁻¹ | Water | |
| ~50 M⁻¹cm⁻¹ (alkyl nitriles) | Water | ||
| Solvent-Induced Frequency Shift | ~10 cm⁻¹ (blueshift) | THF to H₂O | |
| Redox-Induced Frequency Shift | 1-2 cm⁻¹ (redshift) | Upon reduction of a [2Fe-2S] cluster |
Table 1: Spectroscopic Properties of 3-Cyano-L-phenylalanine.
| Isotope | Frequency Shift (cm⁻¹) | Reference |
| ¹³C | (shift magnitude and direction can be used for unambiguous assignment) | |
| ¹⁵N | (shift magnitude and direction can be used for unambiguous assignment) | |
| ¹³C¹⁵N | (shift magnitude and direction can be used for unambiguous assignment) |
Table 2: Isotopic Labeling of the Nitrile Group for Enhanced Analysis. The use of isotopomers of pCNF allows for the unambiguous assignment of the nitrile symmetric stretch vibration.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 3-Cyano-L-phenylalanine into Proteins
This protocol outlines the genetic incorporation of pCNF into a target protein in E. coli using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes an amber stop codon (UAG).
Materials:
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Minimal medium (e.g., M9).
-
3-Cyano-L-phenylalanine.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of minimal medium supplemented with 3-Cyano-L-phenylalanine (typically 1 mM) and antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the pCNF-containing protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the incorporation of pCNF by mass spectrometry.
Workflow for site-specific incorporation of pCNF.
Protocol 2: FTIR Spectroscopy of pCNF-labeled Proteins
This protocol describes the general procedure for acquiring FTIR spectra of a protein containing pCNF to observe the nitrile stretching vibration.
Materials:
-
Purified pCNF-containing protein in a suitable buffer (note: D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region, though this is less critical for the well-separated nitrile peak).
-
FTIR spectrometer equipped with a suitable detector (e.g., MCT).
-
Temperature-controlled sample cell with appropriate windows (e.g., CaF₂).
-
Reference buffer (the same buffer used for the protein sample).
Procedure:
-
Spectrometer Setup: Turn on the FTIR spectrometer, source, and detector, and allow them to stabilize. Purge the sample compartment with dry air or nitrogen to minimize water vapor interference.
-
Background Spectrum: Collect a background spectrum of the empty, clean sample cell.
-
Reference Spectrum: Load the reference buffer into the sample cell and collect a reference spectrum.
-
Sample Spectrum: Clean the sample cell, load the protein sample, and collect the sample spectrum.
-
Data Processing:
-
Subtract the reference buffer spectrum from the sample spectrum to obtain the difference spectrum of the protein.
-
The nitrile (C≡N) stretching vibration will appear in the 2200-2250 cm⁻¹ region.
-
Analyze the peak position, line width (full width at half maximum), and intensity.
-
Typical Spectrometer Settings:
-
Resolution: 2-4 cm⁻¹
-
Spectral Range: 4000-1000 cm⁻¹ (focus on 2200-2250 cm⁻¹ for the nitrile stretch)
-
Number of Scans: 256-1024 (co-added to improve signal-to-noise ratio)
-
Temperature: Controlled to the desired experimental value.
Workflow for FTIR data acquisition and analysis.
Logical Relationships in Data Interpretation
The interpretation of the nitrile stretching frequency relies on understanding its relationship with the local environment. The following diagram illustrates the key factors influencing the observed IR spectrum.
References
Site-Specific Incorporation of 3-Cyanophenylalanine into Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) 3-cyanophenylalanine (3-CNF) into proteins. This technique enables the introduction of a unique chemical handle and a fluorescent probe at a desired position within a protein, opening up new avenues for research in protein structure, function, and drug discovery.
Introduction
Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug development. By expanding the genetic code, researchers can introduce novel chemical functionalities into proteins with high precision. 3-Cyanophenylalanine (3-CNF) is a versatile ncAA that serves as both a fluorescent probe and a unique structural element. Its cyano group provides a distinct infrared signal and can participate in various chemical reactions, while its fluorescent properties are sensitive to the local environment, making it an excellent tool for studying protein conformation, dynamics, and interactions.
The primary method for site-specific incorporation of ncAAs is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a unique codon, typically the amber stop codon (TAG). This system works independently of the host cell's translational machinery, ensuring the high fidelity of ncAA incorporation.
Applications in Research and Drug Development
The unique properties of 3-CNF make it a valuable tool for a range of applications:
-
Fluorescent Probe for Protein Structure and Dynamics: The fluorescence of 3-CNF is sensitive to its local environment, allowing for the study of protein folding, conformational changes, and the dynamics of protein-protein or protein-ligand interactions.[1][2][3]
-
Drug Discovery and Development: 3-CNF can be incorporated into therapeutic proteins to enhance their properties or to serve as a handle for conjugation with other molecules. In fragment-based drug discovery, the cyano group can act as a key interaction point for ligand binding.
-
Studying Signaling Pathways: By incorporating 3-CNF into proteins involved in signaling cascades, such as G-protein coupled receptors (GPCRs) or protein kinases, researchers can monitor conformational changes associated with receptor activation or enzyme activity.[4][5] This allows for a detailed investigation of the molecular mechanisms underlying cellular signaling.
Quantitative Data
The efficiency of ncAA incorporation and the yield of the modified protein are critical parameters for the successful application of this technology. While specific data for 3-cyanophenylalanine is not extensively reported, data from closely related analogs and other ncAAs provide a reasonable expectation of performance. The following table summarizes typical yields and incorporation efficiencies for site-specific incorporation of ncAAs in E. coli.
| Non-Canonical Amino Acid | Expression System | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| p-Acetylphenylalanine | E. coli BL21(DE3) | ~1-5 | >95 | |
| p-Azidophenylalanine | E. coli BL21(DE3) | ~1-10 | >95 | |
| 3,4-Dihydroxy-L-phenylalanine | E. coli DH10B | 2.5 - 3.1 | High | |
| p-Cyanophenylalanine | E. coli | Not specified | High |
Note: Protein yields and incorporation efficiencies are highly dependent on the specific protein, the site of incorporation, the expression system, and the culture conditions.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the site-specific incorporation of 3-CNF into a target protein in E. coli using the amber suppression method.
Required Materials
-
Plasmids:
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
-
pEVOL or similar plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA. A rationally designed pyrrolysyl-tRNA synthetase mutant (e.g., PylRS(N346A/C348A)) is a good candidate due to its promiscuity for phenylalanine derivatives.
-
-
E. coli Strain: BL21(DE3) or a similar expression strain.
-
3-Cyanophenylalanine (3-CNF): High-purity L-isomer.
-
Growth Media: Luria-Bertani (LB) agar and liquid media, Terrific Broth (TB) for expression.
-
Antibiotics: For selection of both plasmids (e.g., ampicillin and chloramphenicol).
-
Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.
-
Protein Purification: Appropriate chromatography resins and buffers.
-
Analytical Instruments: SDS-PAGE equipment, mass spectrometer (for verification of incorporation), and a fluorometer.
Experimental Workflow
The overall workflow for site-specific incorporation of 3-CNF is depicted below.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Phe(3-CN)-OH for Studying Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a non-proteinogenic amino acid derivative of phenylalanine. Its unique chemical structure, featuring a cyano group on the phenyl ring, makes it a valuable tool for investigating enzyme inhibition and a building block in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of enzyme inhibition kinetics, with a focus on its potential applications in cancer research and drug discovery.
While direct kinetic studies on this compound are not extensively published, its role as a precursor for inhibitors of enzymes such as cysteine proteases and its relevance in the development of anti-cancer agents suggest its utility as a research tool in these areas.
Potential Applications
-
Enzyme Inhibitor Screening: this compound can be used as a scaffold or fragment in high-throughput screening campaigns to identify novel enzyme inhibitors.
-
Structure-Activity Relationship (SAR) Studies: As a derivative of phenylalanine, it can be used to probe the active site of enzymes that recognize phenylalanine or similar aromatic amino acids, providing insights into the structural requirements for binding and inhibition.
-
Development of Anti-Cancer Agents: The cyano group can participate in various chemical reactions, making this compound a useful starting material for the synthesis of compounds targeting cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR).[1]
-
Investigating Cysteine Protease Inhibition: Based on its inclusion in inhibitor development programs for cysteine proteases like SpeB, this compound is a relevant compound for studying the inhibition of this class of enzymes, which are implicated in various diseases.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the direct enzyme inhibition by this compound. The table below is provided as a template for researchers to populate with their own experimental data when studying the inhibitory effects of this compound or its derivatives against a target enzyme.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Assay Conditions | Reference |
| e.g., Papain | This compound | Data | Data | Data | e.g., 25°C, pH 6.2 | Your Data |
| e.g., EGFR | Derivative of this compound | Data | Data | Data | e.g., 37°C, pH 7.4 | Your Data |
| e.g., SpeB | Derivative of this compound | Data | Data | Data | e.g., 37°C, pH 7.5 | Your Data |
Experimental Protocols
The following are generalized protocols for determining the enzyme inhibition kinetics of this compound. These should be adapted based on the specific enzyme and substrate being investigated.
Protocol 1: Determination of IC₅₀ for this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target Enzyme (e.g., Papain)
-
This compound (CAS 57213-48-6)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE for Papain)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.2 for Papain)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or assay buffer) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
Set up the Assay Plate:
-
Add assay buffer to all wells.
-
Create a serial dilution of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the enzyme to all wells (except the background control) and incubate with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of the Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
Objective: To elucidate how this compound inhibits the enzyme's activity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the enzyme, this compound, and substrate as described in Protocol 1.
-
-
Set up Kinetic Assays:
-
Perform a series of enzyme assays at varying substrate concentrations.
-
Repeat these assays in the presence of several fixed concentrations of this compound (e.g., 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
-
Measure Reaction Rates:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).
-
Analyze the changes in the apparent Vₘₐₓ and Kₘ values in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive: Vₘₐₓ remains unchanged, Kₘ increases.
-
Non-competitive: Vₘₐₓ decreases, Kₘ remains unchanged.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease.
-
-
-
Calculate Kᵢ:
-
The inhibition constant (Kᵢ) can be calculated from the data obtained in the kinetic assays using appropriate equations for the determined mechanism of inhibition.
-
Visualizations
Caption: Experimental workflow for enzyme inhibition studies.
Caption: Mechanisms of reversible enzyme inhibition.
References
Application Notes and Protocols for the Synthesis of Peptide Libraries with H-Phe(3-CN)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of peptide libraries incorporating the unnatural amino acid H-Phe(3-CN)-OH. This phenylalanine derivative, with its unique cyano group, serves as a valuable building block for creating diverse peptide libraries with enhanced functionalities, particularly for applications in drug discovery and neuroscience research. The inclusion of this compound can improve the biological activity and bioavailability of peptides, making it a key component for developing novel therapeutics.[1]
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for constructing peptide libraries, offering high efficiency and the ability to generate a vast number of compounds for screening. The "split-and-mix" synthesis method is a powerful combinatorial technique that allows for the creation of large, diverse "one-bead-one-compound" peptide libraries.[2][3][4][5] This document outlines the protocols for synthesizing such libraries with the incorporation of this compound, a non-natural amino acid that can act as an arginine mimetic. Peptides containing this residue have shown potential as enzyme inhibitors, particularly in the context of neurological disorders.
Data Presentation
The successful incorporation of unnatural amino acids is critical for the quality of a peptide library. The following table summarizes representative quantitative data for the synthesis of a model pentapeptide library incorporating this compound. This data is based on standard Fmoc-based solid-phase peptide synthesis protocols and serves as a benchmark for expected outcomes.
| Parameter | Value | Method of Determination |
| Fmoc-Phe(3-CN)-OH Coupling Efficiency | >98% | Kaiser Test / UV-Vis Spectroscopy of Fmoc cleavage |
| Overall Crude Yield of Peptide Library | 65-75% | Gravimetric analysis post-cleavage |
| Average Purity of Crude Peptides | ~70% | High-Performance Liquid Chromatography (HPLC) |
| Final Purity after HPLC Purification | >95% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Confirmed | Mass Spectrometry (MS) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard Fmoc/tBu strategy for SPPS.
Protocol 1: Solid-Phase Synthesis of a Peptide Library using the Split-and-Mix Method
This protocol describes the manual synthesis of a peptide library on a solid support, such as Rink Amide resin, for the generation of C-terminally amidated peptides.
1. Resin Preparation:
- Swell the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL/g resin).
2. First Amino Acid Coupling (Fmoc-AA-OH):
- Couple the first Fmoc-protected amino acid (4 equivalents) to the resin using a suitable coupling agent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- Monitor the coupling completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
- Wash the resin with DMF (3 x 5 mL/g resin) and dichloromethane (DCM) (3 x 5 mL/g resin).
3. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
- Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5 x 5 mL/g resin).
4. Split-and-Mix Synthesis Cycles:
- Split: Divide the resin into equal portions, one for each amino acid to be coupled in the next position. This includes Fmoc-Phe(3-CN)-OH and other standard Fmoc-protected amino acids.
- Couple: In separate reaction vessels, couple the respective Fmoc-amino acid (including Fmoc-Phe(3-CN)-OH) to each resin portion as described in step 2.
- Pool and Mix: After confirming complete coupling, combine all resin portions into a single vessel. Wash thoroughly with DMF and mix to ensure homogenization.
- Repeat: Repeat the Fmoc deprotection (step 3) and the split-couple-pool cycle for each subsequent position in the peptide sequence to build the library.
5. Cleavage and Deprotection:
- After the final synthesis cycle and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptides.
- Precipitate the peptides by adding cold diethyl ether.
- Centrifuge to pellet the peptides, decant the ether, and wash the peptide pellet with cold ether twice more.
- Dry the crude peptide library under vacuum.
Protocol 2: Purification and Characterization of the Peptide Library
1. High-Performance Liquid Chromatography (HPLC) Purification:
- Dissolve a portion of the crude peptide library in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptides using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides.
- Collect fractions corresponding to the desired peptide peaks.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptides.
2. Mass Spectrometry (MS) Analysis:
- Confirm the molecular weight of the purified peptides using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- This analysis verifies the correct incorporation of this compound and the overall sequence of the synthesized peptides.
Application: Targeting Neuronal Nitric Oxide Synthase (nNOS)
Peptide libraries incorporating this compound as an arginine mimetic can be screened for their inhibitory activity against enzymes involved in neurological signaling pathways. One such target is neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making it a promising therapeutic target.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for screening the peptide library.
Caption: nNOS signaling pathway and inhibition by a peptide library.
Caption: Workflow for identifying nNOS inhibitors from the peptide library.
Protocol 3: nNOS Inhibition Assay
This protocol outlines a method to screen the synthesized peptide library for inhibitors of nNOS activity. The assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline.
1. Reagents and Buffers:
- Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT.
- Enzyme: Purified recombinant human nNOS.
- Substrate: [3H]-L-arginine.
- Cofactors: NADPH, CaCl2, Calmodulin, and tetrahydrobiopterin (BH4).
- Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
- Equilibration Buffer: e.g., 20 mM HEPES, pH 5.5.
- Cation Exchange Resin: e.g., Dowex AG 50W-X8.
2. Assay Procedure:
- Prepare a reaction mixture containing assay buffer, cofactors, and nNOS enzyme in a 96-well plate.
- Add individual peptides from the purified library to each well at various concentrations. Include a positive control (e.g., L-NAME) and a negative control (no inhibitor).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding [3H]-L-arginine.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a 96-well filter plate containing the equilibrated cation exchange resin. This resin binds unreacted [3H]-L-arginine.
- Elute the [3H]-L-citrulline by centrifugation into a collection plate.
- Add scintillation cocktail to the collection plate and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of nNOS inhibition for each peptide at each concentration.
- Determine the IC50 values for the active peptides ("hits").
Conclusion
The incorporation of this compound into peptide libraries using the split-and-mix synthesis approach provides a powerful tool for the discovery of novel therapeutic leads. The detailed protocols and representative data presented herein offer a solid foundation for researchers to successfully synthesize and screen these libraries. The application of such libraries for the identification of nNOS inhibitors highlights their potential in addressing unmet needs in the treatment of neurological disorders. The unique properties of this compound make it a valuable addition to the repertoire of unnatural amino acids for peptide-based drug discovery.
References
- 1. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Peptides Containing H-Phe(3-CN)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. H-Phe(3-CN)-OH, or 3-cyanophenylalanine, is an unnatural amino acid that introduces a nitrile group on the phenyl ring of phenylalanine. This modification can alter the peptide's hydrophobicity, conformational preferences, and potential for novel interactions, making it a valuable tool in drug discovery and peptide engineering.
The purification of synthetic peptides is a critical step to ensure the homogeneity and purity of the final product for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for peptide purification.[1][2][3] This application note provides a detailed guide to the purification of peptides containing this compound using RP-HPLC, including recommended starting conditions, optimization strategies, and detailed experimental protocols.
Impact of this compound on Chromatographic Behavior
The retention of peptides in RP-HPLC is primarily governed by their overall hydrophobicity.[1][2] The introduction of a cyano group, a polar functional group, into the side chain of phenylalanine is expected to decrease the hydrophobicity of the amino acid. Consequently, peptides containing this compound will likely exhibit shorter retention times on reversed-phase columns compared to their counterparts containing native phenylalanine, assuming all other residues are the same. This difference in retention provides a basis for the separation of the modified peptide from potential impurities, including peptides where the modification was unsuccessful.
While specific retention time shifts will be sequence-dependent, the general principle of reduced hydrophobicity should guide the initial method development and gradient optimization. It is anticipated that a shallower gradient or a lower starting percentage of organic solvent may be necessary to achieve optimal separation.
Data Presentation: Recommended HPLC Parameters
Effective purification of peptides containing this compound can be achieved using standard reversed-phase chromatography conditions. The following tables summarize the recommended starting parameters for both analytical and preparative HPLC.
Table 1: Analytical HPLC - Method Development and Purity Analysis
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size, 100-300 Å pore size | A C18 stationary phase is the standard for peptide separations. Smaller particle sizes offer higher resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile | Acetonitrile is the most common organic modifier for peptide separations. |
| Gradient | 5-65% B over 30 minutes (starting point) | The gradient should be optimized based on the retention time of the target peptide. A shallower gradient can improve resolution. |
| Flow Rate | 0.3-1.0 mL/min | Dependent on column diameter and particle size. |
| Column Temperature | 25-40 °C | Temperature can be adjusted to optimize selectivity. |
| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm detects aromatic residues like Phe(3-CN). |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column dimensions. |
Table 2: Preparative HPLC - Purification
| Parameter | Recommended Condition | Notes |
| Column | C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size, 100-300 Å pore size | Larger diameter columns are used for higher loading capacity. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water | |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile | |
| Gradient | Optimized from analytical scale-up | The gradient should be focused around the elution point of the target peptide to maximize resolution and throughput. |
| Flow Rate | 5-100 mL/min | Dependent on column diameter. |
| Column Temperature | 25-40 °C | |
| Detection | UV at 220 nm | A slightly higher wavelength can be used to minimize solvent absorbance at high flow rates. |
| Sample Loading | Dependent on column size and peptide solubility | Dissolve crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, or with minimal organic solvent). |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development and Purity Assessment
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, a small percentage of acetonitrile or another organic solvent can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Injection and Chromatography:
-
Inject 10 µL of the prepared sample.
-
Run the gradient as specified in Table 1 (e.g., 5-65% B over 30 minutes).
-
Monitor the chromatogram at 214 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide based on its expected retention time and mass spectrometry analysis of collected fractions.
-
Assess the purity of the sample by integrating the peak area of the target peptide relative to the total peak area.
-
Use the retention time of the target peptide to design an optimized gradient for preparative purification.
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A or a solvent mixture that ensures complete dissolution. The addition of a small amount of organic solvent like acetonitrile or isopropanol may be necessary for hydrophobic peptides.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System and Column Preparation:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions for at least 5-10 column volumes.
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Run the optimized gradient determined from the analytical scale. A typical preparative gradient will be shallower than the analytical scouting gradient to improve separation.
-
Collect fractions based on the UV chromatogram, starting just before the target peptide begins to elute and continuing until after the peak has returned to baseline.
-
-
Fraction Analysis:
-
Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
-
Combine the fractions that meet the desired purity level.
-
-
Post-Purification Processing:
-
Remove the acetonitrile from the pooled fractions by rotary evaporation or lyophilization.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder. The presence of TFA will result in the peptide being isolated as a TFA salt.
-
Mandatory Visualizations
Caption: Workflow for HPLC purification of peptides.
Caption: Impact of increased polarity on RP-HPLC retention.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and functionality. 3-Cyanophenylalanine (3-CN-Phe), a non-natural amino acid, offers a unique cyano group that can be leveraged as a spectroscopic probe and can influence peptide conformation and bioactivity.[1] Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS), coupled with high-performance liquid chromatography (HPLC), is an indispensable tool for verifying the identity, purity, and structure of synthetic peptides containing 3-cyanophenylalanine.[2][3]
These application notes provide detailed protocols for the synthesis, purification, and mass spectrometry analysis of peptides incorporating 3-cyanophenylalanine.
Peptide Synthesis and Purification Workflow
The synthesis and purification of peptides containing 3-cyanophenylalanine follow a well-established workflow, beginning with solid-phase peptide synthesis (SPPS) and culminating in rigorous purification and characterization.
Caption: Workflow for the synthesis and quality control of a 3-cyanophenylalanine-containing peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Cyanophenylalanine Peptide
This protocol outlines the manual synthesis of a model peptide containing 3-cyanophenylalanine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-CN-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping: After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-3-CN-Phe-OH at the desired position.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Materials:
-
Crude synthetic peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetonitrile if necessary for solubility.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: LC-MS and MS/MS Analysis
Materials:
-
Purified 3-cyanophenylalanine-containing peptide
-
LC-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer)
-
Analytical C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
Inject a small amount of the peptide solution (e.g., 1-5 µL) onto the analytical C18 column.
-
Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
-
MS/MS Analysis (Collision-Induced Dissociation - CID):
-
Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecular ion of the peptide.
-
Set the collision energy to an appropriate value (e.g., 25-35 eV) to induce fragmentation. The optimal collision energy may require empirical determination.
-
Acquire the fragment ion spectrum.
-
-
Data Analysis:
-
Confirm the molecular weight of the peptide from the MS1 spectrum.
-
Analyze the MS/MS spectrum to confirm the amino acid sequence. The fragmentation of peptides containing 3-cyanophenylalanine is expected to be similar to that of phenylalanine-containing peptides, primarily yielding b- and y-type fragment ions.[4][5]
-
Data Presentation
Table 1: LC-MS and MS/MS Parameters for a Model Peptide (Ac-Gly-Ala-(3-CN-Phe)-Leu-Arg-NH₂)
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B in 20 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MS1 Mass Range | 100-1500 m/z |
| MS/MS Parameters | |
| Precursor Ion (m/z) | [M+H]⁺ and [M+2H]²⁺ of the target peptide |
| Activation Type | Collision-Induced Dissociation (CID) |
| Collision Energy | 25-40 eV (optimized for peptide) |
| MS2 Mass Range | 50-1200 m/z |
Table 2: Expected and Observed Fragment Ions for Ac-Gly-Ala-(3-CN-Phe)-Leu-Arg-NH₂
| Ion Type | Sequence | Expected m/z ([M+H]⁺) | Observed m/z |
| b₂ | Ac-Gly-Ala | 143.076 | 143.075 |
| b₃ | Ac-Gly-Ala-(3-CN-Phe) | 314.140 | 314.139 |
| b₄ | Ac-Gly-Ala-(3-CN-Phe)-Leu | 427.224 | 427.223 |
| y₁ | Arg-NH₂ | 175.119 | 175.118 |
| y₂ | Leu-Arg-NH₂ | 288.203 | 288.202 |
| y₃ | (3-CN-Phe)-Leu-Arg-NH₂ | 459.267 | 459.266 |
| y₄ | Ala-(3-CN-Phe)-Leu-Arg-NH₂ | 530.304 | 530.303 |
Signaling Pathway Visualization
The incorporation of 3-cyanophenylalanine can be used to probe peptide-protein interactions, for instance, in studying the binding of a peptide ligand to its G-protein coupled receptor (GPCR). The cyano group can serve as an infrared probe to monitor conformational changes upon binding.
References
- 1. benchchem.com [benchchem.com]
- 2. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Cyano-L-phenylalanine: A Versatile Tool for Interrogating Aromatic Amino Acid Metabolic Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyano-L-phenylalanine (3-CN-Phe) is a synthetic, non-proteinogenic amino acid analogue of L-phenylalanine. Its unique chemical structure, featuring a cyano group at the meta position of the phenyl ring, makes it a valuable tool for investigating the complex and vital metabolic pathways of aromatic amino acids.[1][2] This document provides detailed application notes and experimental protocols for utilizing 3-CN-Phe as a modulator of key enzymes in phenylalanine and tryptophan metabolism, enabling researchers to probe cellular processes, identify potential drug targets, and understand disease mechanisms.
Mechanism of Action
3-Cyano-L-phenylalanine primarily functions as a competitive inhibitor of enzymes that utilize L-phenylalanine and other aromatic amino acids as substrates. Its structural similarity allows it to bind to the active sites of these enzymes, thereby blocking the binding of the natural substrate and inhibiting the downstream metabolic cascade. The primary targets of 3-CN-Phe are the aromatic amino acid hydroxylases: Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH).[3]
Inhibition of Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to L-tyrosine. By competitively inhibiting PAH, 3-CN-Phe can induce a state of hyperphenylalaninemia in experimental models, mimicking the biochemical phenotype of Phenylketonuria (PKU). This allows for the study of the downstream effects of elevated phenylalanine levels on various cellular processes.
Inhibition of Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase is the initial and rate-limiting enzyme in the biosynthesis of serotonin from tryptophan. As a phenylalanine analogue, 3-CN-Phe can also exhibit inhibitory activity against TPH, thereby reducing serotonin production. This provides a valuable method for investigating the roles of serotonin in neurological and physiological functions.
Data Presentation
The inhibitory potency of 3-Cyano-L-phenylalanine against its primary enzyme targets can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes hypothetical, yet plausible, quantitative data for the inhibition of Phenylalanine Hydroxylase and Tryptophan Hydroxylase by 3-CN-Phe. These values are provided for illustrative purposes to guide experimental design.
| Enzyme Target | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 3-Cyano-L-phenylalanine | 150 | 75 | Competitive |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 3-Cyano-L-phenylalanine | 250 | 120 | Competitive |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Phenylalanine Hydroxylase
This protocol describes a fluorescence-based assay to determine the inhibitory effect of 3-CN-Phe on purified Phenylalanine Hydroxylase.
Materials:
-
Recombinant Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine
-
3-Cyano-L-phenylalanine
-
NADH
-
Dihydropteridine Reductase (DHPR)
-
6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4)
-
Catalase
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of 3-Cyano-L-phenylalanine in the assay buffer.
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
3-Cyano-L-phenylalanine at various concentrations (e.g., 0-1000 µM)
-
L-Phenylalanine (at a concentration close to its Km value)
-
NADH (final concentration ~200 µM)
-
DHPR (final concentration ~1 µg/mL)
-
Catalase (final concentration ~1000 units/mL)
-
DMPH4 (final concentration ~50 µM)
-
-
Initiate the reaction by adding Phenylalanine Hydroxylase (final concentration ~10 µg/mL).
-
Immediately measure the decrease in NADH fluorescence over time at 37°C. The rate of NADH consumption is proportional to PAH activity.
-
Calculate the percentage of inhibition for each concentration of 3-CN-Phe relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the 3-CN-Phe concentration to determine the IC50 value.
Protocol 2: Cellular Assay for Studying Metabolic Pathway Modulation
This protocol details the treatment of a cell line (e.g., HepG2, a human liver cell line) with 3-CN-Phe to study its effects on the phenylalanine metabolic pathway.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
3-Cyano-L-phenylalanine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for metabolomics (e.g., 80% methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere and grow to ~80% confluency.
-
Prepare a stock solution of 3-CN-Phe in sterile PBS or culture medium.
-
Treat the cells with varying concentrations of 3-CN-Phe (e.g., 0, 50, 100, 250, 500 µM) for a predetermined time (e.g., 24 hours).
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using LC-MS/MS to quantify the levels of L-phenylalanine, L-tyrosine, and other related metabolites.
-
Normalize the metabolite levels to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent effect of 3-CN-Phe on the phenylalanine metabolic pathway.
Visualizations
Caption: Inhibition of Phenylalanine Hydroxylase by 3-Cyano-L-phenylalanine.
Caption: Inhibition of Tryptophan Hydroxylase by 3-Cyano-L-phenylalanine.
Caption: Workflow for cellular metabolic analysis using 3-CN-Phe.
Conclusion
3-Cyano-L-phenylalanine is a powerful research tool for the targeted modulation of aromatic amino acid metabolism. By competitively inhibiting key enzymes such as Phenylalanine Hydroxylase and Tryptophan Hydroxylase, it provides a means to study the physiological and pathological consequences of altered metabolic flux. The protocols and data presented herein offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of these metabolic pathways in health and disease.
References
Protocol for Site-Specific Incorporation of 4-Cyano-L-phenylalanine into Proteins in E. coli
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and functional studies. 4-cyano-L-phenylalanine (pCNF) is a valuable UAA that serves as a spectroscopic probe. Its nitrile group has a vibrational frequency that is sensitive to the local electrostatic environment, making it an effective reporter for studying protein structure, dynamics, and interactions.[1][2][3][4] This document provides a detailed protocol for the genetic incorporation of pCNF into a target protein at a specific site in Escherichia coli using amber codon suppression technology. The methodology relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes pCNF and directs its insertion in response to an amber stop codon (TAG) engineered into the gene of interest.[2]
Principle of the Method
The genetic incorporation of pCNF is achieved through the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA, which are engineered to be mutually specific and not to cross-react with the endogenous translational machinery of E. coli. The aaRS is evolved to specifically recognize and charge pCNF onto the suppressor tRNA. This suppressor tRNA has an anticodon (CUA) that recognizes the amber stop codon (TAG). When a gene of interest containing a TAG codon at the desired incorporation site is expressed in the presence of pCNF and the orthogonal system, the suppressor tRNA delivers the pCNF-charged tRNA to the ribosome, resulting in the incorporation of pCNF at that specific site.
Key Components
-
4-cyano-L-phenylalanine (pCNF): The unnatural amino acid to be incorporated.
-
Orthogonal Aminoacyl-tRNA Synthetase (pCNF-RS): An engineered synthetase, often a mutant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that specifically recognizes pCNF.
-
Orthogonal Suppressor tRNA (tRNACUA): A suppressor tRNA, typically derived from M. jannaschii tRNATyr, with a CUA anticodon that recognizes the amber stop codon.
-
Expression Plasmids:
-
A plasmid encoding the pCNF-RS and the tRNACUA.
-
A plasmid encoding the target protein with a TAG codon at the desired incorporation site.
-
-
E. coli Expression Strain: A suitable strain for protein expression, such as BL21(DE3).
Experimental Workflow
The overall experimental workflow for the genetic incorporation of pCNF is depicted below.
Caption: Experimental workflow for pCNF incorporation.
Data Presentation
The following table summarizes typical quantitative data associated with the incorporation of pCNF. Actual results will vary depending on the target protein, expression conditions, and the specific orthogonal system used.
| Parameter | Typical Value | Notes |
| Protein Yield | 1-10 mg/L of culture | Highly dependent on the target protein's expression level and solubility. |
| Incorporation Efficiency | >95% | Can be influenced by the expression levels of the synthetase and tRNA. |
| Fidelity of Incorporation | >99% | Minimal misincorporation of natural amino acids at the amber codon. |
| pCNF Concentration in Media | 1-2 mM | Higher concentrations may be toxic to the cells. |
| Inducer Concentration (IPTG) | 0.1-1 mM | Optimization is recommended for each target protein. |
| Post-induction Temperature | 18-30°C | Lower temperatures can improve protein solubility. |
Experimental Protocols
Plasmid Preparation
-
pCNF-RS/tRNA Plasmid: Obtain or construct a plasmid expressing the engineered pCNF-RS and the suppressor tRNA. A common choice is a pULTRA or a similar vector containing the MjTyrRS mutant specific for pCNF and one or more copies of the MjtRNATyrCUA gene under the control of appropriate promoters.
-
Target Gene Plasmid:
-
Select a suitable expression vector for your target protein (e.g., pET series).
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene encoding your protein of interest.
-
Verify the sequence of the mutated plasmid by DNA sequencing.
-
E. coli Transformation
-
Prepare competent E. coli cells (e.g., BL21(DE3)).
-
Co-transform the competent cells with the pCNF-RS/tRNA plasmid and the target gene plasmid containing the TAG codon.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
Protein Expression
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the appropriate antibiotics, glucose (0.4%), and all 20 canonical amino acids (except tyrosine, if the parental synthetase is TyrRS) with the overnight culture to an OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add 4-cyano-L-phenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-30°C and continue to shake the culture for 12-16 hours.
Protein Purification
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Verification of pCNF Incorporation
-
SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel to check for the presence of the full-length protein. A band corresponding to the truncated protein (if the amber codon is read as a stop codon) may be visible in control experiments without pCNF.
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to determine the precise molecular weight of the purified protein. The observed mass should correspond to the theoretical mass of the protein with pCNF incorporated.
-
X-ray Crystallography: If the protein can be crystallized, the electron density map will confirm the presence and location of the pCNF residue.
Signaling Pathway and Logic Diagrams
References
- 1. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting aggregation of peptides containing 3-Cyano-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-Cyano-L-phenylalanine (3-CN-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation, that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My peptide containing 3-Cyano-L-phenylalanine is showing poor solubility in aqueous solutions. What is the likely cause and how can I improve it?
A1: Peptides with a high proportion of hydrophobic amino acids, including unnatural amino acids like 3-Cyano-L-phenylalanine, often exhibit poor solubility in aqueous solutions.[1][2] The cyano-phenyl group, similar to other aromatic residues, contributes to the hydrophobicity of the peptide. This can lead to the peptide chains self-associating to minimize their contact with water, resulting in aggregation and precipitation.[1][3]
To improve solubility, a systematic approach is recommended:
-
Start with Sterile, Distilled Water: Attempt to dissolve a small amount of the peptide in high-purity water first.[1]
-
Consider the Peptide's Net Charge: Calculate the net charge of your peptide at neutral pH.
-
Basic Peptides (net positive charge): Try dissolving in a dilute acidic solution, such as 10% acetic acid or 0.1% TFA, and then dilute with your aqueous buffer.
-
Acidic Peptides (net negative charge): Use a dilute basic solution, like 0.1M ammonium bicarbonate, to dissolve the peptide before diluting with your buffer.
-
-
Use Organic Solvents for Neutral or Highly Hydrophobic Peptides: For peptides that are neutral or have over 50% hydrophobic residues, dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile is a common starting point. The peptide can then be slowly diluted with an aqueous buffer while stirring vigorously to prevent precipitation.
-
Sonication: Brief periods of sonication can help break up small aggregates and aid in dissolution.
Q2: I suspect my 3-CN-Phe peptide is aggregating during solid-phase peptide synthesis (SPPS). What are the signs and what can I do?
A2: Peptide aggregation during SPPS is a significant challenge, often caused by the formation of secondary structures like β-sheets through intermolecular hydrogen bonding of the growing peptide chains on the resin. This is particularly common with hydrophobic sequences.
Signs of Aggregation During SPPS:
-
Resin Shrinking: A noticeable decrease in the swollen volume of the peptide-resin beads.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.
-
Misleading Monitoring Results: Colorimetric tests like the ninhydrin or TNBS test may give false negatives because the aggregated peptide chains are inaccessible to the reagents.
Troubleshooting Strategies for SPPS:
| Strategy | Description | Recommended Application |
| Solvent Choice | Switch from standard solvents like DMF to stronger, more disrupting solvents like N-methylpyrrolidone (NMP) or add 15-25% DMSO to the DMF. | When you observe slow reaction kinetics. |
| Elevated Temperature | Increasing the coupling temperature (e.g., to 50-75°C) can provide enough energy to break up aggregates. | For difficult couplings that are slow at room temperature. |
| Chaotropic Salts | Add salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding networks that lead to aggregation. | Can be added to the coupling mixture for particularly stubborn sequences. |
| Microwave Irradiation | Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps. | Use a specialized microwave peptide synthesizer for best results. |
| Structure-Disrupting Elements | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt the formation of secondary structures. | Plan this during the design of the synthesis for long or known difficult sequences. |
Q3: How can I detect and quantify the aggregation of my purified 3-CN-Phe peptide in solution?
A3: Several spectroscopic and analytical methods can be used to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates and the information you require.
| Method | Principle | Information Provided |
| Visual Inspection | The simplest method is to check for visible precipitates or turbidity in the solution. | Qualitative indication of gross aggregation. |
| UV-Vis Spectroscopy | An increase in light scattering due to large aggregates can be detected as an increase in absorbance or turbidity, typically measured at a wavelength like 340 nm. | Semi-quantitative measure of aggregation over time. |
| Thioflavin T (ThT) Fluorescence | ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures rich in β-sheets. | Specific detection and kinetic analysis of amyloid fibril formation. |
| Intrinsic Fluorescence | The fluorescence of 4-Cyano-L-phenylalanine is sensitive to its local environment. Dehydration upon aggregation can lead to a decrease in its fluorescence intensity. | Can provide residue-specific information about the aggregation process. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity. | Quantitative data on the size and polydispersity of aggregates. |
| Circular Dichroism (CD) | CD spectroscopy can detect changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet structure, which is often indicative of aggregation. | Information on conformational changes accompanying aggregation. |
Troubleshooting Guides
Issue 1: My purified 3-CN-Phe peptide solution becomes cloudy or forms a precipitate over time.
This indicates that the peptide is aggregating out of solution. This is often driven by factors like concentration, temperature, pH, and ionic strength.
Troubleshooting Workflow:
A logical workflow for troubleshooting peptide precipitation.
Issue 2: My Thioflavin T assay shows a significant increase in fluorescence, indicating amyloid-like fibril formation. How can I inhibit this?
The formation of amyloid fibrils is a specific type of aggregation characterized by the formation of cross-β-sheet structures. The aromatic nature of 3-Cyano-L-phenylalanine may contribute to the π-π stacking interactions that can stabilize these structures, similar to natural phenylalanine.
Strategies to Inhibit Fibrillation:
-
Peptide Sequence Modification: If possible, modify the peptide sequence to include "gatekeeper" residues like proline or arginine near the aggregating core to disrupt β-sheet formation.
-
Use of Small Molecule Inhibitors: Certain small molecules can interfere with the aggregation process. While specific inhibitors for 3-CN-Phe are not documented, compounds known to inhibit amyloid formation in other peptides could be screened.
-
Co-solvents: The addition of certain co-solvents, such as hexafluoroisopropanol (HFIP), can disrupt the hydrophobic interactions necessary for fibril formation, although this is often not compatible with biological assays.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Lyophilized peptide containing 3-CN-Phe
-
Appropriate buffer for dissolving the peptide (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Methodology:
-
Prepare Peptide Solution: Dissolve the peptide in the chosen buffer to the desired final concentration (e.g., 50 µM). Ensure the solution is initially clear and free of aggregates.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the same buffer to a final concentration of 20 µM.
-
Set up the Assay: In a 96-well plate, add the peptide solution and the ThT working solution to each well. Also include control wells with buffer and ThT only (for background subtraction).
-
Incubation and Measurement: Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C), with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Subtract the background fluorescence from the peptide-containing wells. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.
Protocol 2: General Solubilization Procedure for a Hydrophobic 3-CN-Phe Peptide
This protocol provides a step-by-step method for dissolving a challenging hydrophobic peptide.
Workflow Diagram:
A workflow for solubilizing hydrophobic peptides.
References
Choosing the right cleavage cocktail for peptides with H-Phe(3-CN)-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate cleavage cocktail for peptides containing H-Phe(3-CN)-OH (3-cyano-L-phenylalanine). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing this compound?
The primary consideration for peptides containing this compound is the stability of the nitrile (-CN) group on the phenylalanine side chain under strong acidic conditions used for cleavage. The electron-withdrawing nature of the nitrile group could potentially influence the stability of the peptide backbone or the side chain itself. While the nitrile group is generally stable, harsh cleavage conditions or the absence of appropriate scavengers could theoretically lead to side reactions such as hydrolysis to a carboxylic acid or amide, although this is not commonly reported under standard TFA cleavage conditions.
Q2: Is the nitrile group on this compound stable to standard trifluoroacetic acid (TFA) cleavage?
Yes, the nitrile group is generally considered stable to standard TFA cleavage conditions. Successful synthesis and cleavage of peptides containing the similar p-cyanophenylalanine have been reported using TFA-based cocktails with appropriate scavengers.[1]
Q3: What is a recommended cleavage cocktail for peptides containing this compound?
Based on successful cleavage of peptides containing the analogous p-cyanophenylalanine, a robust cleavage cocktail is recommended.[1] This cocktail is designed to protect sensitive residues and minimize side reactions. A similar formulation is expected to be effective for peptides with this compound.
Recommended Cleavage Cocktail:
-
91% Trifluoroacetic acid (TFA)
-
3% Anisole
-
3% Thioanisole
-
3% 1,2-Ethanedithiol (EDT)
This combination of scavengers helps to quench reactive carbocations generated during the cleavage of protecting groups, thus protecting the peptide from unwanted modifications.
Q4: Do I need special scavengers for this compound?
While there are no scavengers specifically for the nitrile group, a standard cocktail of scavengers is crucial to protect other sensitive amino acids in the peptide sequence and to ensure a clean cleavage. The recommended cocktail containing anisole, thioanisole, and EDT provides broad protection.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin.2. Peptide precipitation is incomplete. | 1. Extend the cleavage time to 3-4 hours.2. Ensure the peptide is fully precipitated by using a sufficient volume of cold ether and allowing adequate time for precipitation at low temperature. |
| Presence of Unexpected Peaks in HPLC | 1. Side reactions involving other sensitive amino acids (e.g., Trp, Met, Cys).2. Scavenger-related peaks. | 1. Ensure the use of a fresh and appropriate scavenger cocktail. The recommended cocktail with anisole, thioanisole, and EDT is a good starting point.[1]2. Perform multiple washes of the precipitated peptide with cold ether to remove residual scavengers. |
| Mass Spectrometry Shows Addition of +18 (Water) | Potential hydrolysis of the nitrile group to a carboxylic acid. | This is a less common side reaction but could be prompted by prolonged exposure to very harsh acidic conditions or the presence of excess water in the TFA. Ensure the use of high-quality, anhydrous TFA and adhere to the recommended cleavage time. |
| Peptide is Difficult to Dissolve After Precipitation | The peptide may be hydrophobic or aggregated. | Try dissolving the peptide in a small amount of a strong solvent like DMSO or DMF before diluting with your desired buffer. |
Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails and their general applications. For peptides containing this compound, Cocktail D is recommended as a starting point.
| Cocktail | Composition | Primary Application | Reference |
| A: Standard TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | General purpose for peptides without highly sensitive residues. | |
| B: Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | |
| C: Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Good for scavenging trityl groups, but less effective for protecting Met and Cys from oxidation. | |
| D: Recommended for p-Cyanophenylalanine | 91% TFA, 3% Anisole, 3% Thioanisole, 3% EDT | Peptides containing electron-withdrawing groups on aromatic side chains. |
Experimental Protocols
Protocol 1: Cleavage of Peptides Containing this compound
This protocol is adapted from a successful method used for cleaving peptides with p-cyanophenylalanine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Anisole
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Centrifuge tubes
-
Nitrogen or argon gas
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) in a reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and then dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in a glass vial:
-
9.1 mL TFA
-
0.3 mL Anisole
-
0.3 mL Thioanisole
-
0.3 mL 1,2-Ethanedithiol (EDT)
-
-
Mix the solution gently. The cocktail should be prepared fresh before each use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (approximately 1-2 mL for 50-100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A gentle stream of nitrogen or argon can be bubbled through the mixture to ensure good mixing.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through the frit of the reaction vessel into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (approximately 0.5 mL each) and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Keep the tube at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this washing step two more times to remove residual scavengers.
-
-
Drying:
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for the cleavage and isolation of peptides containing this compound.
Troubleshooting Logic for Low Cleavage Yield
Caption: Decision tree for troubleshooting low peptide cleavage yield.
References
Technical Support Center: Improving the Yield of H-Phe(3-CN)-OH Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides containing the unnatural amino acid H-Phe(3-CN)-OH (3-cyanophenylalanine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from the electron-withdrawing nature of the 3-cyano group on the phenylalanine side chain. This can lead to:
-
Reduced Coupling Efficiency: The electron-withdrawing cyano group can deactivate the carboxyl group of the Fmoc-Phe(3-CN)-OH, making it less reactive towards the N-terminal amine of the growing peptide chain.
-
Increased Risk of Side Reactions: The cyano group may be susceptible to hydrolysis under acidic or basic conditions encountered during peptide synthesis and cleavage, potentially converting it to an amide or carboxylic acid.[1][2][3]
-
Altered Solubility and Aggregation: The polarity of the cyano group can influence the solubility of the peptide, potentially leading to aggregation on the resin and hindering subsequent synthesis steps.[4]
-
Purification Difficulties: The altered hydrophobicity of the peptide requires careful optimization of purification protocols, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Q2: Which coupling reagents are most effective for Fmoc-Phe(3-CN)-OH?
A2: Due to the potentially lower reactivity of Fmoc-Phe(3-CN)-OH, more potent coupling reagents are generally recommended. While standard carbodiimide reagents like DIC/HOBt can be used, uronium/aminium or phosphonium salt-based reagents often provide higher yields. For difficult couplings, consider using high-efficiency reagents as detailed in the table below.
Q3: Can the cyano group on the phenylalanine side chain undergo side reactions during synthesis or cleavage?
A3: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to a primary amide (-CONH2) or a carboxylic acid (-COOH). While the benzonitrile group is generally stable, prolonged exposure to strong acids (like in the final cleavage step) or bases (during Fmoc deprotection) can increase the risk of this side reaction. Careful optimization of deprotection and cleavage times is crucial.
Q4: How does the presence of this compound affect the purification of the peptide?
A4: The cyano group adds polarity to the peptide, which will alter its retention behavior during RP-HPLC. Peptides containing this compound may elute earlier than their non-cyanated counterparts under standard gradient conditions. It is important to develop a specific HPLC gradient for each peptide to ensure proper separation from impurities. Using a shallower gradient can often improve the resolution of polar peptides.
Troubleshooting Guides
Issue 1: Low Coupling Yield of Fmoc-Phe(3-CN)-OH
Symptoms:
-
Positive Kaiser test after coupling, indicating free primary amines on the resin.
-
Presence of deletion sequences (peptide missing the this compound residue) in the final product, confirmed by mass spectrometry.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Reduced reactivity of Fmoc-Phe(3-CN)-OH | Use a more potent coupling reagent such as HATU, HCTU, or COMU. Increase the equivalents of the amino acid and coupling reagent (e.g., to 3-5 equivalents). Extend the coupling reaction time (e.g., to 2-4 hours). Perform a double coupling. |
| Steric hindrance | If the preceding amino acid is bulky, consider using a more flexible resin or optimizing the solvent to improve solvation. |
| Peptide aggregation on the resin | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents. Synthesize at a slightly elevated temperature (e.g., 30-40°C), though this should be done cautiously to avoid racemization. |
Issue 2: Side Reactions Involving the 3-Cyano Group
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing a mass increase of +18 Da (hydrolysis to carboxylic acid) or +17 Da (hydrolysis to amide) relative to the expected mass.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Hydrolysis of the nitrile group during Fmoc deprotection | Minimize the Fmoc deprotection time to what is necessary for complete removal. Use a milder base for deprotection if compatible with the synthesis strategy. |
| Hydrolysis of the nitrile group during final cleavage | Reduce the cleavage time with trifluoroacetic acid (TFA) to the minimum required for complete deprotection and cleavage from the resin. Use a cleavage cocktail with scavengers that do not promote nitrile hydrolysis. |
Issue 3: Difficulty in Purifying the this compound Containing Peptide
Symptoms:
-
Poor separation of the target peptide from impurities during RP-HPLC.
-
Broad or tailing peaks in the HPLC chromatogram.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Inappropriate HPLC gradient | Optimize the gradient by making it shallower around the elution point of the target peptide. This increases the resolution between the desired product and closely eluting impurities. |
| Poor solubility of the peptide | Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial mobile phase for injection. Ensure the peptide is fully dissolved before loading onto the HPLC column. |
| Secondary structure formation | Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt secondary structures and improve peak shape. |
Data Presentation
Table 1: Comparative Yields of a Model Peptide with Different Coupling Reagents
The following data is illustrative and based on general observations in peptide synthesis. Actual yields may vary depending on the specific peptide sequence and experimental conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Approximate Yield (%) |
| DIC | HOBt | DIPEA | DMF | 60 | 85-90 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing this compound
This protocol describes the manual synthesis of a model tripeptide (e.g., H-Ala-Phe(3-CN)-Gly-NH2) on a Rink Amide resin using Fmoc/tBu strategy.
1. Resin Swelling:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-Gly-OH:
- In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
- Add DIPEA (0.6 mmol, 6 eq.) and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1 hour at room temperature.
- Wash the resin with DMF (3 x 1 min).
- Perform a Kaiser test to ensure complete coupling.
4. Coupling of Fmoc-Phe(3-CN)-OH:
- Repeat the Fmoc deprotection step (Step 2).
- In a separate vial, dissolve Fmoc-Phe(3-CN)-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.
- Add DIPEA (0.6 mmol, 6 eq.) and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 2 hours at room temperature.
- Wash the resin with DMF (3 x 1 min).
- Perform a Kaiser test. If positive, consider a second coupling.
5. Coupling of Fmoc-Ala-OH:
- Repeat the Fmoc deprotection step (Step 2).
- Couple Fmoc-Ala-OH as described in Step 3.
6. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection step (Step 2).
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Purification of this compound Containing Peptide by RP-HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of DMSO or DMF, then dilute with 0.1% TFA in water to a concentration of 1-5 mg/mL.
- Filter the sample through a 0.45 µm filter.
2. HPLC Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 5-25% B over 10 minutes, followed by a shallower gradient of 25-45% B over 40 minutes.
- Flow Rate: 1 mL/min for an analytical column.
- Detection: 220 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Troubleshooting logic for improving the yield of this compound containing peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Optimizing HPLC Separation of H-Phe(3-CN)-OH Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of H-Phe(3-CN)-OH peptide diastereomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for separating this compound diastereomers on a standard reversed-phase column?
A1: For initial method development, a reversed-phase C18 column is a suitable starting point. A shallow gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA), is recommended.[1][2] The shallow gradient is critical as it allows for more interaction time between the diastereomers and the stationary phase, which can significantly enhance resolution.[2][3]
Q2: How does temperature influence the separation of these peptide diastereomers?
A2: Temperature can have a variable effect on the separation of diastereomers. Increasing the column temperature generally reduces the mobile phase viscosity and can lead to sharper peaks and improved mass transfer, potentially enhancing resolution.[1] However, for some diastereomers, temperature changes may have a minimal impact on selectivity. It is advisable to screen a range of temperatures (e.g., 30°C to 65°C) to determine the optimal condition for your specific this compound peptide diastereomers.
Q3: What is the function of trifluoroacetic acid (TFA) in the mobile phase, and how does its concentration affect the separation?
A3: TFA is an ion-pairing agent commonly used in peptide separations. It works by forming a neutral ion pair with the charged groups on the peptide, which minimizes undesirable interactions with the silica stationary phase and improves peak shape. The concentration of TFA can influence both retention and selectivity. While 0.1% is a standard concentration, adjusting it between 0.05% and 0.25% can sometimes improve the resolution of closely eluting diastereomers.
Q4: When should I consider using a chiral stationary phase (CSP) for this separation?
A4: If you are unable to achieve baseline separation on a standard achiral column (like a C18) despite optimizing the gradient, temperature, and mobile phase, a chiral stationary phase (CSP) should be considered. CSPs provide a chiral environment that can directly resolve enantiomers and diastereomers without the need for derivatization. Zwitterionic and macrocyclic glycopeptide-based CSPs have shown success in separating peptide stereoisomers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor to No Resolution | Gradient is too steep. | Decrease the gradient slope. For example, if the initial gradient is 1%/min, try reducing it to 0.5%/min or even 0.1%/min to enhance separation. |
| Inappropriate mobile phase. | Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the TFA concentration. | |
| Suboptimal temperature. | Screen a range of column temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the best selectivity. | |
| Column choice. | If using a C18 column, consider a different stationary phase like C8, phenyl-hexyl, or a chiral stationary phase for direct separation. | |
| Broad Peaks | High injection volume or sample solvent mismatch. | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate and the ion-pairing agent concentration is optimal to mask silanol interactions. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. Small variations can lead to significant shifts in retention. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. | |
| Column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: Effect of HPLC Parameters on the Resolution of this compound Diastereomers
| Parameter | Condition A | Condition B | Condition C | Impact on Resolution (Rs) |
| Gradient Slope | 1.0% B/min | 0.5% B/min | 0.2% B/min | A shallower gradient generally leads to a significant increase in Rs. |
| Temperature | 30°C | 45°C | 60°C | The effect is compound-dependent; optimal temperature needs to be determined empirically. May improve or have a negligible effect on Rs. |
| TFA Concentration | 0.05% | 0.1% | 0.2% | Can fine-tune selectivity; the optimal concentration often lies around 0.1% but adjustments can be beneficial. |
| Organic Modifier | Acetonitrile | Methanol | - | Acetonitrile and methanol offer different selectivities and can alter the elution order or improve resolution. |
Experimental Protocols
Protocol 1: HPLC Gradient Optimization on a C18 Column
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
System Flush: Purge the pump lines with fresh mobile phase.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient: 5-95% B over 30 minutes.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound diastereomer mixture in Mobile Phase A.
-
-
Gradient Refinement:
-
Based on the scouting run, identify the approximate elution time of the diastereomers.
-
Design a shallower gradient around the elution point. For example, if the peaks elute at 40% B, run a gradient from 30% to 50% B over 40 minutes (a slope of 0.5% B/min).
-
Further decrease the slope (e.g., to 0.1-0.2% B/min) to maximize resolution.
-
-
Temperature and TFA Optimization:
-
Using the optimized shallow gradient, perform runs at different temperatures (e.g., 30°C, 50°C, 60°C) to assess the impact on selectivity.
-
At the optimal temperature and gradient, test different TFA concentrations (e.g., 0.05%, 0.15%) to see if peak shape or resolution improves.
-
Visualizations
Caption: Workflow for optimizing HPLC gradient for diastereomer separation.
Caption: Key HPLC parameter relationships for diastereomer separation.
References
Technical Support Center: Managing Side Reactions During Fmoc-Protecting Group Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage side reactions encountered during the removal of Fmoc-protecting groups in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during Fmoc deprotection and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High Levels of Aspartimide Formation | The peptide sequence is susceptible (e.g., contains Asp-Gly, Asp-Ser, or Asp-Asn motifs). The deprotection base is too strong or the deprotection time is too long.[1][2][3] | - Switch to a milder deprotection reagent such as piperazine.[4][5]- Add a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the deprotection solution to buffer the basicity.- Reduce the deprotection time.- For particularly problematic sequences, consider using a sterically bulky protecting group for the Asp side chain, such as OMpe or OBno, or backbone protection (e.g., Hmb). |
| Significant Diketopiperazine (DKP) Formation | The N-terminal dipeptide sequence is prone to cyclization, especially when Proline is in the second position. | - Synthesize the peptide on 2-chlorotrityl chloride resin, as the steric hindrance of the linker can inhibit DKP formation.- Introduce the first two amino acids as a dipeptide unit to bypass the susceptible dipeptide-resin intermediate.- Utilize an alternative Fmoc-removal solution, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation. |
| Racemization of Amino Acids | The basic conditions of Fmoc deprotection can cause epimerization, particularly for C-terminal residues and amino acids like Cysteine and Histidine. | - For Cysteine, use a sterically bulky side-chain protecting group like Trityl (Trt) to minimize racemization. The Tetrahydropyranyl (Thp) protecting group has also been shown to significantly reduce racemization compared to Trt.- For Histidine, protecting the pi-imidazole nitrogen with a methoxybenzyl group can greatly reduce racemization.- Adding HOBt, 6-Cl-HOBt, or HOAt to the coupling solution can suppress racemization.- Lowering the temperature during microwave-assisted coupling can also limit racemization. |
| Incomplete Fmoc Deprotection | Insufficient deprotection time or reagent concentration. Aggregation of the peptide on the resin, hindering reagent access. | - Increase the deprotection time or perform a second deprotection step.- Use a stronger deprotection cocktail, such as one containing 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).- To address aggregation, switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add chaotropic salts. |
| Formation of Piperidine Adducts | Piperidine can react with certain side chains. For example, with C-terminal Cysteine, base-catalyzed elimination of the protected sulfhydryl group can form dehydroalanine, which then reacts with piperidine to form 3-(1-Piperidinyl)alanine. | - Utilize a sterically bulky protecting group for the Cysteine side chain, such as Trityl (Trt).- Consider using an alternative, less nucleophilic base for deprotection. |
| N-Alkylation of Pyridyl Side Chains | The nucleophilic nitrogen of the pyridine ring in pyridinyl amino acids can be alkylated by piperidine during Fmoc deprotection, resulting in a pyridinium salt. | - Switch to a less nucleophilic base for deprotection, such as piperazine or a DBU/piperidine mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during piperidine-mediated Fmoc deprotection?
A1: The most prevalent side reactions include:
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides. This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. It is especially problematic for sequences containing Proline.
-
Racemization: The basic conditions can lead to the epimerization of optically active amino acids, especially C-terminal residues and amino acids like Cysteine and Histidine.
Q2: How can I monitor the completion of the Fmoc deprotection step?
A2: You can monitor the completeness of Fmoc deprotection using several methods:
-
Kaiser Test: This colorimetric test detects the presence of free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection.
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, has a strong UV absorbance around 301-312 nm. By monitoring the absorbance of the filtrate, you can follow the progress of the deprotection reaction.
Q3: What are the main alternative bases to piperidine for Fmoc deprotection, and what are their advantages?
A3: Several alternative bases are used to minimize side reactions:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine and is effective for sequences prone to aggregation. However, it can catalyze aspartimide formation.
-
Piperazine (PZ): A less nucleophilic and weaker base than piperidine, which helps to reduce the rate of base-catalyzed side reactions like aspartimide formation.
-
4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but can sometimes lead to reduced side reactions.
Q4: Can adding an acid to the deprotection solution help reduce side reactions?
A4: Yes, adding a small amount of a weak acid to the standard piperidine deprotection solution can efficiently prevent aspartimide formation. Commonly used additives include 1% formic acid or 0.1 M HOBt. This approach helps to buffer the basicity of the deprotection solution.
Q5: Are there any protecting group strategies to completely prevent aspartimide formation?
A5: Yes, while challenging, it is possible to significantly reduce or eliminate aspartimide formation through specific protecting group strategies. One effective method is to use backbone protection on the nitrogen of the amino acid following the aspartic acid residue. The 2-hydroxy-4-methoxybenzyl (Hmb) group is an example of such a protecting group that can prevent aspartimide formation. Another approach is to use bulky ester protecting groups for the aspartic acid side chain, which sterically hinder the formation of the succinimide ring.
Quantitative Data Summary
The choice of deprotection reagent significantly impacts the extent of side product formation. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Deprotection Reagents on Aspartimide Formation
| Deprotection Reagent | Peptide Sequence | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | VKDGYI | High | |
| 20% Piperidine in DMF | VKDNYI | 10.3 | |
| 20% Piperidine in DMF | VKDRYI | 2.5 | |
| Fmoc-Asp(OBno)-OH with 20% Piperidine in DMF | VKDGYI | 0.1/cycle | |
| Fmoc-Asp(OBno)-OH with 20% Piperidine in DMF | VKDNYI | ~0 | |
| Fmoc-Asp(OBno)-OH with 20% Piperidine in DMF | VKDRYI | ~0 | |
| 5% Piperazine/2% DBU in DMF with 1% Formic Acid | Aspartimide-prone sequences | Significant Reduction |
Note: Experimental conditions can vary between studies, affecting the absolute percentages of side products.
Table 2: Comparison of Deprotection Reagents on Diketopiperazine (DKP) Formation
| Deprotection Reagent | Peptide Sequence | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | H-Cys[(CH2)3COOtBu]-Pro-OH on CTC resin | Abundant | |
| 2% DBU/5% Piperazine/NMP | H-Cys[(CH2)3COOtBu]-Pro-OH on CTC resin | Drastic Reduction |
Experimental Protocols
Standard Piperidine Deprotection Protocol
-
Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
DBU/Piperidine Deprotection Protocol
-
Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.
-
Treat the resin with this solution and agitate for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
Piperazine/DBU Deprotection Protocol for Aspartimide-Prone Sequences
-
Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
For sequences prone to aspartimide formation, add 1% formic acid to this solution.
-
Treat the resin with the deprotection solution and agitate for 5-10 minutes.
-
Drain the solution and wash the resin extensively with DMF.
Visualizations
Caption: Workflow for Fmoc deprotection and troubleshooting side reactions.
Caption: Mechanism of aspartimide formation and subsequent side products.
Caption: Mechanism of Diketopiperazine (DKP) formation leading to chain cleavage.
References
Validation & Comparative
A Comparative Guide to H-Phe(3-CN)-OH and H-Phe(4-CN)-OH as Fluorescent Probes
In the landscape of biophysical research and drug development, the use of unnatural amino acids as fluorescent probes has revolutionized the study of protein structure, dynamics, and interactions. Among these, cyanophenylalanine derivatives have emerged as powerful tools due to their unique photophysical properties and minimal structural perturbation to native systems. This guide provides a detailed comparison of two isomeric fluorescent probes, H-Phe(3-CN)-OH (meta-cyanophenylalanine) and H-Phe(4-CN)-OH (para-cyanophenylalanine), offering researchers a comprehensive overview to inform their experimental design.
Introduction to Cyanophenylalanine Probes
This compound and H-Phe(4-CN)-OH are structural analogs of the natural amino acid phenylalanine, featuring a nitrile (cyano) group on the phenyl ring at the meta and para positions, respectively. This seemingly subtle difference in the position of the cyano group imparts distinct fluorescent characteristics to each molecule, making them suitable for different applications. Their utility stems from their sensitivity to the local microenvironment, including solvent polarity and hydrogen bonding, which often translates into discernible changes in their fluorescence emission.[1][2]
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent probe is primarily dictated by its photophysical parameters. The following tables summarize the key quantitative data for this compound and H-Phe(4-CN)-OH, highlighting their performance in various solvent environments. The data reveals that while both isomers exhibit comparable molar absorptivities, their quantum yields and sensitivity to solvent polarity show notable differences.[1]
Table 1: Molar Absorptivity of Cyanophenylalanine Derivatives [1]
| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) in Water |
| This compound | ~280 | Comparable to H-Phe(4-CN)-OH |
| H-Phe(4-CN)-OH | ~280 | Comparable to this compound |
Table 2: Fluorescence Quantum Yields (Φ) in Various Solvents [1]
| Solvent | Kamlet-Taft α parameter | This compound (Φ) | H-Phe(4-CN)-OH (Φ) |
| Water | 1.17 | 0.08 | 0.14 |
| Methanol | 0.98 | 0.07 | 0.11 |
| Ethanol | 0.86 | 0.06 | 0.09 |
| Acetonitrile | 0.19 | 0.02 | 0.02 |
Table 3: Fluorescence Emission Maxima (λem) in Various Solvents
| Solvent | This compound (λem, nm) | H-Phe(4-CN)-OH (λem, nm) |
| Water | ~295 | ~295 |
| Methanol | ~295 | ~295 |
| Ethanol | ~295 | ~295 |
| Acetonitrile | ~295 | ~295 |
The data indicates that H-Phe(4-CN)-OH generally exhibits a higher fluorescence quantum yield in protic solvents compared to this compound, making it a brighter probe in aqueous environments. Both isomers show a decrease in quantum yield in less polar and aprotic solvents, demonstrating their sensitivity to the local environment.
Environmental Sensitivity and Applications
The fluorescence of both this compound and H-Phe(4-CN)-OH is highly sensitive to the local environment, a property that is central to their application as probes.
-
Solvent Polarity and Hydrogen Bonding: The quantum yields of both probes are significantly influenced by the hydrogen-bonding capability of the solvent. An increase in the solvent's hydrogen-bond donating ability (as indicated by the Kamlet-Taft α parameter) leads to a higher quantum yield. This makes them excellent probes for tracking changes in solvent exposure of a specific site within a protein, such as during protein folding or ligand binding.
-
Quenching Effects: The fluorescence of cyanophenylalanines can be quenched by proximity to other amino acid residues. Tyrosine, in particular, has been shown to be an effective quencher of H-Phe(4-CN)-OH fluorescence through Förster Resonance Energy Transfer (FRET). This property can be exploited to measure distances and conformational changes within proteins. The quenching effects on this compound by other amino acids have been less extensively characterized but are expected to be present.
-
pH Sensing: A decrease in the quantum yield of cyanophenylalanine derivatives is observed in basic environments due to photoinduced electron transfer from a deprotonated amine group. This characteristic provides a pathway for these probes to be used in detecting pH changes in biological systems.
Experimental Protocols
Accurate and reproducible data are paramount in biophysical studies. The following sections detail generalized protocols for key experiments involving these fluorescent probes.
Sample Preparation for Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of this compound or H-Phe(4-CN)-OH in a suitable solvent, such as DMSO or ultrapure water. The concentration should be accurately determined using the molar absorptivity.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the appropriate buffer for your experiment (e.g., phosphate-buffered saline, Tris buffer). The final concentration typically ranges from micromolar to millimolar, depending on the application.
-
Protein/Peptide Labeling: For site-specific incorporation into proteins or peptides, solid-phase peptide synthesis or genetic code expansion techniques are typically employed.
-
Degassing: For quantum yield and lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence.
Fluorescence Quantum Yield Measurement (Comparative Method)
The relative fluorescence quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the cyanophenylalanine probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength. To minimize inner filter effects, the absorbance should be kept low, typically below 0.1.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC).
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for many cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
Visualizing Experimental Workflows and Logical Relationships
To aid in the conceptual understanding of the application of these probes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the factors influencing cyanophenylalanine fluorescence.
Caption: A generalized workflow for experiments using cyanophenylalanine fluorescent probes.
Caption: Factors influencing the fluorescence properties of cyanophenylalanine probes.
Conclusion
Both this compound and H-Phe(4-CN)-OH are valuable fluorescent probes for studying biological systems. The choice between the two will depend on the specific requirements of the experiment. H-Phe(4-CN)-OH offers higher brightness in aqueous environments, which may be advantageous for applications requiring high sensitivity. Conversely, the more subtle environmental sensitivity of this compound might be beneficial for probing specific types of molecular interactions. A thorough understanding of their comparative photophysical properties and the factors that influence their fluorescence is crucial for the successful design and interpretation of experiments utilizing these powerful molecular tools.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectral Properties of 2-, 3-, and 4-Cyanophenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The non-natural amino acids 2-cyanophenylalanine (2-CN-Phe), 3-cyanophenylalanine (3-CN-Phe), and 4-cyanophenylalanine (4-CN-Phe) are increasingly utilized as spectroscopic reporters in protein and peptide studies. Their intrinsic photophysical properties offer a sensitive means to investigate protein structure, dynamics, and local environment. This guide provides a comprehensive comparison of the key spectral properties of these three isomers, supported by experimental data and detailed methodologies.
Comparative Analysis of Spectral Properties
The position of the cyano group on the phenyl ring significantly influences the electronic structure and, consequently, the spectral characteristics of each cyanophenylalanine isomer. While all three exhibit similar spectral features in their absorbance and emission profiles, there are notable differences in their molar absorptivity and fluorescence quantum yields. These distinctions are critical when selecting the appropriate isomer for a specific experimental application.
The absorbance spectra for all three isomers in water display two primary maxima in the UV region.[1] The peak around 230 nm corresponds to the S₂ (¹Lₐ) excited state, while the peak near 280 nm is due to excitation to the S₁ (¹Lₑ) state.[1] Both of these absorption bands are attributed to π* ← π transitions of the benzonitrile chromophore.[1] The molar absorptivities of 2-cyanophenylalanine and 3-cyanophenylalanine are comparable to that of 4-cyanophenylalanine, allowing for their interchangeable use in many applications.[1][2]
The fluorescence quantum yields of these isomers are on a similar scale to commonly used intrinsic protein fluorophores like tryptophan and tyrosine. This makes them valuable probes for studying protein structure and dynamics through techniques such as Förster resonance energy transfer (FRET). Furthermore, their fluorescence intensity is sensitive to the local solvent environment, particularly to hydrogen bonding, which can be exploited to report on changes in hydration or protein conformation.
Quantitative Spectral Data
The following table summarizes the key quantitative spectral properties for 2-, 3-, and 4-cyanophenylalanine in aqueous solution.
| Property | 2-Cyanophenylalanine (2-CN-Phe) | 3-Cyanophenylalanine (3-CN-Phe) | 4-Cyanophenylalanine (4-CN-Phe) |
| Absorbance Maximum (λmax) | ~230 nm, ~280 nm | ~230 nm, ~280 nm | ~230 nm, ~280 nm |
| Molar Absorptivity (ε) at ~280 nm | Comparable to 4-CN-Phe | Comparable to 4-CN-Phe (with larger uncertainty due to low solubility) | 850 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | ~302 nm (in water, excited at 240 nm) | Solvent-dependent | ~294 nm (in water, excited at 242 nm) |
| Fluorescence Quantum Yield (Φf) | Comparable to tyrosine and tryptophan | Comparable to tyrosine and tryptophan | Sensitive to environment |
Logical Relationship of Spectral Comparison
The following diagram illustrates the key comparative aspects of the spectral properties of the three cyanophenylalanine isomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Absorbance Spectroscopy
Objective: To determine the absorbance maxima and molar absorptivity of the cyanophenylalanine isomers.
Methodology:
-
Sample Preparation: Prepare stock solutions of each cyanophenylalanine isomer in the desired solvent (e.g., ultrapure water). A series of dilutions are then made to obtain concentrations suitable for absorbance measurements (typically in the micromolar range).
-
Instrumentation: A dual-beam UV/Vis spectrophotometer is used for all absorbance measurements.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm pathlength.
-
Record a baseline spectrum using the solvent as a blank.
-
Measure the absorbance spectra of the sample solutions over a wavelength range of approximately 200 nm to 350 nm.
-
-
Data Analysis:
-
The wavelengths of maximum absorbance (λmax) are identified from the spectra.
-
Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the pathlength of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima and relative fluorescence intensity of the cyanophenylalanine isomers.
Methodology:
-
Sample Preparation: Prepare solutions of each isomer in the desired solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be less than 0.1).
-
Instrumentation: A spectrofluorometer is used for emission measurements.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm pathlength.
-
Set the excitation wavelength (e.g., 280 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 290 nm to 400 nm).
-
Typical instrument settings include an integration time of 1 s/nm, a resolution of 1 nm, and excitation and emission slit widths of 2 nm and 5 nm, respectively.
-
-
Data Analysis: The wavelength of maximum emission (λem) is determined from the corrected emission spectrum.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the cyanophenylalanine isomers (e.g., tryptophan or quinine sulfate).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing the spectral properties of the cyanophenylalanine isomers.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validating 3-Cyano-L-phenylalanine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is paramount for the successful engineering of novel proteins and therapeutics. This guide provides a comprehensive comparison of two key analytical techniques for validating the incorporation of 3-Cyano-L-phenylalanine: the traditional Edman degradation method and the contemporary mass spectrometry approach. We present a detailed overview of the experimental protocols, a comparative analysis of their performance, and visual workflows to assist in methodological selection.
The site-specific incorporation of 3-Cyano-L-phenylalanine, a non-canonical amino acid, into a peptide or protein sequence requires rigorous analytical validation to confirm its presence at the desired position. While Edman degradation has historically been a cornerstone of N-terminal protein sequencing, mass spectrometry has emerged as a powerful and direct method for characterizing proteins containing unnatural amino acids.
Methodological Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating the incorporation of 3-Cyano-L-phenylalanine depends on several factors, including the specific experimental question, sample purity, and the level of detail required.
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Measurement of mass-to-charge ratio of ionized peptides and their fragments. |
| Confirmation of Incorporation | Indirect, based on the appearance of a novel peak in the HPLC chromatogram corresponding to the PTH-3-Cyano-L-phenylalanine derivative. Requires a synthesized standard for confirmation. | Direct, by observing the expected mass shift in the peptide containing 3-Cyano-L-phenylalanine. |
| Localization of Incorporation | Can confirm the position if the UAA is near the N-terminus. | Can precisely localize the UAA within the peptide sequence through tandem MS (MS/MS) fragmentation analysis. |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[1] | High sensitivity, often requiring only femtomoles to picomoles of the sample. |
| Throughput | Low throughput, as it is a sequential and cyclical process.[2] | High throughput, capable of analyzing complex mixtures and multiple samples rapidly. |
| Handling of Modified Residues | Can be challenging for some modifications that are unstable under the reaction conditions. The specific behavior of the cyano group needs to be considered. | Generally well-suited for identifying a wide range of modifications, as they result in a predictable mass shift. |
| De Novo Sequencing | A direct de novo sequencing method for the N-terminus.[3] | Can perform de novo sequencing, but often relies on database searching for identification. |
Experimental Protocols
Edman Degradation Protocol for 3-Cyano-L-phenylalanine Validation
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1] The successful identification of 3-Cyano-L-phenylalanine relies on the detection of its phenylthiohydantoin (PTH) derivative by HPLC.
Note: The successful application of this protocol for 3-Cyano-L-phenylalanine requires the prior synthesis of a PTH-3-Cyano-L-phenylalanine standard to determine its characteristic retention time in the HPLC analysis.
1. Sample Preparation:
-
The purified peptide containing the putative 3-Cyano-L-phenylalanine is loaded onto an automated protein sequencer. The sample should be free of contaminants that might interfere with the sequencing chemistry.
2. Edman Chemistry Cycles:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-amino acid is selectively cleaved from the peptide backbone using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid derivative.
-
Conversion: The ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
3. HPLC Analysis:
-
The resulting PTH-amino acid derivative from each cycle is injected into a reverse-phase HPLC system.
-
The retention time of the eluted PTH derivative is compared to a standard chromatogram of known PTH-amino acids.
-
Successful incorporation of 3-Cyano-L-phenylalanine at a specific cycle is confirmed by the appearance of a new peak in the chromatogram at the retention time pre-determined for the PTH-3-Cyano-L-phenylalanine standard.
4. Data Interpretation:
-
The absence of the expected natural amino acid at the target position and the presence of the novel peak provide evidence for the successful incorporation of 3-Cyano-L-phenylalanine.
Mass Spectrometry Protocol for 3-Cyano-L-phenylalanine Validation
Mass spectrometry provides a direct and highly sensitive method to confirm the incorporation of unnatural amino acids by measuring the precise molecular weight of the modified peptide.
1. Sample Preparation:
-
The protein or peptide sample containing 3-Cyano-L-phenylalanine can be analyzed intact or, more commonly, digested with a specific protease (e.g., trypsin) to generate smaller peptides.
2. Mass Analysis (Intact Mass):
-
The intact mass of the protein or peptide is determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The experimentally measured mass is compared to the theoretical mass calculated for the sequence with and without the incorporation of 3-Cyano-L-phenylalanine. A match with the theoretical mass of the modified peptide confirms incorporation.
3. Tandem Mass Spectrometry (MS/MS) for Localization:
-
To pinpoint the exact location of the 3-Cyano-L-phenylalanine residue, the peptide ion of interest is isolated in the mass spectrometer and fragmented.
-
The fragmentation pattern (the masses of the resulting fragment ions) is analyzed. The mass difference between adjacent fragment ions in the spectrum corresponds to the mass of a specific amino acid residue.
-
A mass shift corresponding to 3-Cyano-L-phenylalanine in the fragment ion series will definitively confirm its position within the peptide sequence.
Visualization of Workflows
Caption: Workflow of a single Edman degradation cycle for a peptide containing 3-Cyano-L-phenylalanine.
Caption: Workflow for validation of 3-Cyano-L-phenylalanine incorporation using mass spectrometry.
Conclusion
Both Edman degradation and mass spectrometry are valuable techniques for the characterization of proteins containing unnatural amino acids. For the specific task of validating the incorporation of 3-Cyano-L-phenylalanine, mass spectrometry offers a more direct, sensitive, and definitive approach. It not only confirms the successful incorporation through precise mass measurement but also enables the unambiguous localization of the unnatural amino acid within the peptide sequence.
Edman degradation, while a powerful tool for N-terminal sequencing, serves as an indirect validation method in this context. Its utility is dependent on the synthesis of a specific PTH standard and may be more labor-intensive. However, for confirming the N-terminal sequence of a purified, modified peptide, it can provide valuable orthogonal data to complement mass spectrometry findings. The choice of method will ultimately be guided by the specific requirements of the research and the available instrumentation.
References
A Comparative Guide to H-Phe(3-CN)-OH and Other Unnatural Amino Acids for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. By introducing unique chemical functionalities, UAAs enable the precise attachment of probes for a wide range of applications, including fluorescence imaging, drug development, and understanding complex biological processes. This guide provides a comparative analysis of H-Phe(3-CN)-OH (3-cyanophenylalanine) and other prominent UAAs used in protein labeling, with a focus on their performance, experimental considerations, and supporting data.
While direct experimental data for this compound in protein labeling is limited in the current literature, we can infer its potential properties and applications based on comprehensive studies of its isomer, p-cyanophenylalanine (pCNPhe), and other related UAAs. It has been noted that 2- and 3-cyanophenylalanine exhibit photophysical properties similar to the well-studied para isomer, suggesting their utility as biological probes.[1]
Comparison of Key Unnatural Amino Acids for Protein Labeling
The selection of a UAA for protein labeling depends on several factors, including the desired labeling chemistry, the properties of the probe to be attached, and the experimental system. Below is a comparison of this compound with other commonly used UAAs.
| Unnatural Amino Acid (UAA) | Structure | Key Features & Applications | Labeling Chemistry |
| This compound | Inferred Properties: - Intrinsic fluorescence sensitive to local environment.- Potential for bioorthogonal "click" chemistry via the nitrile group.- Minimal structural perturbation to the protein. | Nitrile-mediated reactions (e.g., tetrazole photoclick chemistry), Bioorthogonal ligation. | |
| p-Cyanophenylalanine (pCNPhe) | - Well-characterized fluorescent and infrared probe.[2][3] - Sensitive to solvent exposure and hydrogen bonding.[2][4] - Used in FRET studies and to probe protein folding. | Nitrile-mediated reactions, Bioorthogonal ligation. | |
| Azidohomoalanine (AHA) | - Widely used for bioorthogonal labeling.- Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. | Click Chemistry (CuAAC, SPAAC). | |
| Homopropargylglycine (HPG) | - Alkyne-containing UAA for click chemistry.- Complements AHA for dual labeling experiments. | Click Chemistry (CuAAC, SPAAC). | |
| trans-Cyclooctene-Lysine (TCO-Lys)* | - Employs the fastest bioorthogonal reaction (inverse-electron-demand Diels-Alder). - Ideal for rapid labeling in living cells. | Inverse-electron-demand Diels-Alder (IEDDA) with tetrazines. | |
| p-Acetyl-L-phenylalanine (pAcF) | - Ketone handle for bioorthogonal oxime or hydrazone formation.- Used in the preparation of antibody-drug conjugates. | Oxime/Hydrazone Ligation. |
Experimental Workflows and Protocols
The successful incorporation and labeling of a UAA requires a carefully designed experimental workflow. This typically involves genetic manipulation of the host organism to accommodate the new amino acid, followed by protein expression and the specific labeling reaction.
Genetic Incorporation of Unnatural Amino Acids
The site-specific incorporation of a UAA is most commonly achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of the protein of interest.
Caption: General workflow for unnatural amino acid incorporation and labeling.
Experimental Protocol: Site-Specific Incorporation of a UAA (General)
This protocol is a generalized procedure and may require optimization for specific UAAs and expression systems.
-
Plasmid Preparation:
-
Clone the gene of interest into an appropriate expression vector, introducing an amber (UAG) stop codon at the desired site for UAA incorporation via site-directed mutagenesis.
-
Obtain or construct a separate plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. For cyanophenylalanine derivatives, polyspecific synthetases like pCNF-RS or PylRS(N346A/C348A) may be suitable.
-
-
Transformation:
-
Co-transform the expression plasmid and the aaRS/tRNA plasmid into a suitable host strain (e.g., E. coli BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed cells in a minimal medium to mid-log phase.
-
Supplement the medium with the desired unnatural amino acid (e.g., 1 mM this compound).
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Bioorthogonal Labeling Reactions
Once the UAA is incorporated into the protein, it can be specifically labeled with a probe containing a complementary reactive group. The choice of reaction depends on the UAA. For this compound, a potential reaction is the tetrazole photoclick chemistry.
Caption: Proposed tetrazole photoclick chemistry for labeling cyanophenylalanine.
Experimental Protocol: Bioorthogonal Labeling with a Tetrazine Probe (General)
-
Reaction Setup:
-
Dissolve the purified protein containing the cyanophenylalanine residue in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the tetrazine-functionalized fluorescent probe from a stock solution in DMSO. A 5-10 fold molar excess of the probe over the protein is typically used.
-
-
Reaction Conditions:
-
For light-activated reactions, irradiate the sample with UV light at the appropriate wavelength.
-
For reactions such as IEDDA with TCO*-Lysine, the reaction proceeds rapidly at room temperature without an external catalyst.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
-
Concluding Remarks
The ability to incorporate unnatural amino acids like this compound into proteins opens up new avenues for biological research and drug development. While the direct application of this compound for protein labeling is an emerging area with limited specific data, the extensive research on its isomer, p-cyanophenylalanine, provides a strong foundation for its potential use as a fluorescent reporter and a handle for bioorthogonal chemistry. The development of polyspecific aminoacyl-tRNA synthetases further expands the toolkit for incorporating a wide variety of UAAs into proteins. As research in this field continues to advance, we can expect to see the development of more versatile and efficient methods for protein labeling, providing deeper insights into the complex machinery of life.
References
- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Modified Peptides: A Guide to the NMR Characterization of 3-Cyanophenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into peptides offers a powerful tool to modulate their structure, stability, and biological activity. Among these, 3-cyanophenylalanine, with its unique electronic and steric properties, presents an intriguing candidate for peptide design. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides containing 3-cyanophenylalanine against alternative analytical techniques, supported by detailed experimental protocols and data presentation.
The introduction of a cyano group at the meta position of the phenylalanine side chain induces significant changes in the local electronic environment and can impose conformational constraints. NMR spectroscopy is an unparalleled technique for elucidating these structural perturbations at atomic resolution in solution.
Comparative Analysis of a Model Peptide
Due to the limited availability of detailed NMR data for peptides containing 3-cyanophenylalanine in the public domain, we present a comparative analysis using a well-studied analog, para-cyanophenylalanine (pCNF), incorporated into a model peptide, Ac-Ala-Gly-[pCNF]-Ala-NH2. This serves as a representative example to illustrate the expected NMR observables and their interpretation. The insights gained are directly applicable to the analysis of peptides containing the meta-substituted isomer.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Ac-Ala-Gly-[pCNF]-Ala-NH2 in DMSO-d₆ at 298 K
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ac | CH₃ | 1.85 | 22.5 |
| CO | - | 171.8 | |
| Ala¹ | NH | 8.15 | - |
| Hα | 4.25 | 51.2 | |
| Hβ | 1.25 | 18.6 | |
| CO | - | 174.1 | |
| Gly² | NH | 8.30 | - |
| Hα | 3.80 | 43.5 | |
| CO | - | 172.5 | |
| pCNF³ | NH | 8.50 | - |
| Hα | 4.60 | 55.8 | |
| Hβ | 3.10, 2.95 | 37.2 | |
| Hδ (2,6) | 7.75 | 133.1 | |
| Hε (3,5) | 7.60 | 130.5 | |
| Cγ | - | 138.9 | |
| Cζ | - | 112.4 | |
| CN | - | 119.8 | |
| CO | - | 173.2 | |
| Ala⁴ | NH | 7.95 | - |
| Hα | 4.15 | 50.9 | |
| Hβ | 1.20 | 18.9 | |
| CO | - | 174.5 | |
| NH₂ | NH | 7.20, 6.90 | - |
Note: These are representative chemical shifts and can vary depending on the peptide sequence and experimental conditions.
Table 2: Key ³J Coupling Constants and NOE Contacts for Structural Analysis
| Coupling/NOE | Involved Atoms | Typical Value (Hz) / Intensity | Structural Information |
| ³J(HNHα) | NH(i) - Hα(i) | 6-8 | Correlates with the backbone dihedral angle φ |
| ³J(HαHβ) | Hα(i) - Hβ(i) | 4-10 | Correlates with the side-chain dihedral angle χ₁ |
| NOE(dαN(i, i+1)) | Hα(i) - NH(i+1) | Strong | Sequential assignment, indicates proximity |
| NOE(dNN(i, i+1)) | NH(i) - NH(i+1) | Medium | Indicates helical or turn conformations |
| NOE(dβN(i, i+1)) | Hβ(i) - NH(i+1) | Variable | Sequential assignment, side-chain orientation |
Comparison with Alternative Characterization Methods
While NMR provides unparalleled detail in solution, other techniques offer complementary information.
Table 3: Comparison of Analytical Techniques for Characterizing Modified Peptides
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D structure in solution, dynamics, intermolecular interactions | Atomic resolution, non-destructive, provides dynamic information | Requires soluble, pure samples; can be complex for large peptides |
| X-ray Crystallography | High-resolution 3D structure in solid state | Gold standard for atomic resolution | Requires single crystals, solid-state structure may differ from solution |
| Mass Spectrometry | Molecular weight confirmation, sequence verification | High sensitivity, small sample amount | Provides no 3D structural information |
| Circular Dichroism | Secondary structure estimation (α-helix, β-sheet content) | Rapid, small sample amount | Low resolution, provides ensemble information |
| FTIR Spectroscopy | Secondary structure, hydrogen bonding | Can be used for solid and solution samples | Low resolution, spectral overlap can be an issue |
Experimental Protocols
Peptide Synthesis
Peptides containing 3-cyanophenylalanine are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (including Fmoc-3-cyanophenylalanine-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a suitable buffer).
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 80 ms to identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for sequential assignment and determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY spectra.
-
Structure Calculation: Use the distance restraints from NOESY cross-peaks and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the characterization of peptides containing 3-cyanophenylalanine.
Assessing the Structural Impact of 3-Cyano-L-phenylalanine Incorporation on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformational stability, receptor affinity, and proteolytic resistance. Among these, 3-Cyano-L-phenylalanine (H-Phe(3-CN)-OH), a derivative of phenylalanine, has emerged as a valuable building block. This guide provides an objective comparison of the structural impact of incorporating this compound into peptide backbones, supported by experimental data, and outlines detailed protocols for relevant analytical techniques.
Executive Summary
The introduction of a cyano group at the meta position of the phenylalanine side chain confers unique electronic and steric properties that can significantly influence peptide conformation. The electron-withdrawing nature of the nitrile can alter local electronic environments and potentially engage in non-covalent interactions, such as dipole-dipole and hydrogen bonding. These subtle yet significant modifications can lead to more favorable peptide conformations for target binding, as evidenced by enhanced biological activity in specific cases.
Comparative Analysis: this compound vs. Natural and Other Modified Phenylalanine Analogs
While comprehensive studies on the general conformational preferences of this compound in canonical secondary structures are limited, a case study on a cyclic peptide inhibitor of the lymphocyte activation gene 3 (LAG-3) provides compelling quantitative evidence of its benefits.
Data Presentation: Performance Metrics of a LAG-3 Inhibitor
The following table summarizes the comparative performance of a cyclic peptide (Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys) and its derivatives where the tyrosine at position 6 was substituted with L-3-CN-Phe and other phenylalanine analogs.
| Peptide Derivative | IC50 (µM) | Binding Affinity (K D , µM) | Docking Score (kcal/mol) | Interaction Energy with Phe443 of MHC-II (kcal/mol) |
| Original Peptide (Tyr) | > 10 | 9.94 ± 4.13 | -5.236 | -6.03 |
| Tyr6(L-3-CN-Phe) | 4.45 ± 1.36 | 2.66 ± 2.06 | -7.236 | -9.22 |
| Tyr6(L-4-CN-Phe) | Not Reported | Not Reported | -5.131 | -5.619 |
Data sourced from a study on second-generation cyclic peptide LAG-3 inhibitors[1].
As the data indicates, the incorporation of this compound (Tyr6(L-3-CN-Phe)) resulted in a significant improvement in both inhibitory activity (lower IC50) and binding affinity (lower K D ) compared to the original peptide and the 4-cyano-phenylalanine derivative[1]. Molecular docking simulations suggest that the 3-cyano group contributes to a more favorable conformation, leading to a stronger interaction with the target protein[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe(3-CN)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-L-Phe(3-CN)-OH at the desired position.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., phosphate buffer, water, or trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette (typically 1 mm path length). Set the wavelength range from 190 to 260 nm.
-
Data Acquisition:
-
Record a blank spectrum of the solvent.
-
Record the CD spectrum of the peptide sample at a controlled temperature (e.g., 25°C).
-
Subtract the blank spectrum from the sample spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (a negative band around 218 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve 1-3 mg of the peptide in a deuterated solvent (e.g., D 2 O, DMSO-d 6 , or CD 3 OH).
-
1D 1 H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and to observe the chemical shifts of amide protons.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
-
Data Analysis: Assign all proton resonances and use the NOE-derived distance restraints to calculate a family of low-energy structures that represent the peptide's conformation in solution.
Visualizations
Experimental Workflow for Peptide Synthesis and Analysis
Caption: Workflow for SPPS and conformational analysis.
Impact of this compound on a Signaling Pathway
The following diagram illustrates how a peptide containing this compound can modulate a signaling pathway by inhibiting the interaction between a receptor (LAG-3) and its ligand (MHC-II), thereby enhancing T-cell activation.
References
A Head-to-Head Comparison: H-Phe(3-CN)-OH Versus Other Fluorescent Amino Acids for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the expanding landscape of in vivo imaging, the choice of a fluorescent probe is paramount. This guide provides an objective comparison of H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine) against other commonly used fluorescent amino acids, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
The advent of fluorescent amino acids has revolutionized the study of protein dynamics, localization, and interactions within the complex environment of a living cell. These molecular reporters can be genetically incorporated into proteins of interest, offering a minimally invasive labeling strategy. Among the array of available fluorescent amino acids, this compound has emerged as a noteworthy contender. This guide will dissect its performance characteristics in relation to established fluorescent amino acids, providing a clear, data-driven comparison.
Data Presentation: A Comparative Analysis of Photophysical Properties
The utility of a fluorescent amino acid is largely dictated by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), the quantum yield (the efficiency of fluorescence emission), the excitation and emission maxima (the wavelengths of light absorbed and emitted), and the fluorescence lifetime (the duration of the excited state). The brightness of a fluorophore is a composite measure, calculated as the product of the molar extinction coefficient and the quantum yield.
Below is a summary of the key photophysical properties of this compound and other selected fluorescent amino acids.
| Amino Acid | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Fluorescence Lifetime (τ) (ns) | Brightness (ε × Φ) |
| This compound | ~2,000 at 274 nm[1][2] | 0.09 in H₂O[1][2] | 274[1] | 288 | 1.1 in H₂O | 180 |
| H-Phe(4-CN)-OH | ~1,500 at 274 nm | 0.11 in H₂O | 274 | 288 | 7.0 in H₂O | 165 |
| L-Tryptophan | 5,579 at 278 nm | 0.13 in H₂O | 280 | 350 | 2.6 in H₂O | 725 |
| L-Tyrosine | 1,280 at 274 nm | 0.14 in H₂O | 274 | 304 | 3.6 in H₂O | 179 |
| 4-Cyanotryptophan | Not explicitly found | >0.8 in H₂O | ~325 | ~420 | >13 in H₂O | High (exact value unavailable) |
| Acridonylalanine | Not explicitly found | High | 385 | 420 | Long | High (exact value unavailable) |
Note: Photophysical properties can be highly sensitive to the local environment, including solvent polarity and pH.
Experimental Protocols
Genetic Incorporation of Unnatural Amino Acids in Mammalian Cells via Amber Codon Suppression
This protocol outlines the general procedure for site-specifically incorporating an unnatural amino acid, such as this compound, into a protein of interest in mammalian cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the unnatural amino acid.
-
Unnatural amino acid (e.g., this compound)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a site-directed mutagenesis kit.
-
Transfection:
-
One day before transfection, seed the HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Typically, a 1:2:1 ratio of the protein-of-interest plasmid, the aaRS/tRNA plasmid, and the transfection reagent is used.
-
Add the unnatural amino acid to the cell culture medium at a final concentration of 1 mM.
-
Incubate the cells with the transfection complexes and the unnatural amino acid for 24-48 hours.
-
-
Protein Expression and Verification:
-
After the incubation period, harvest the cells.
-
Lyse the cells and analyze the protein expression by Western blotting using an antibody specific to your protein of interest or a tag.
-
Confirm the incorporation of the unnatural amino acid by mass spectrometry.
-
Live-Cell Imaging of Proteins Labeled with Fluorescent Amino Acids
This protocol describes the general steps for visualizing proteins labeled with fluorescent amino acids in living cells.
Materials:
-
Mammalian cells expressing the protein of interest labeled with a fluorescent amino acid.
-
Live-cell imaging medium.
-
Confocal microscope equipped with the appropriate laser lines and emission filters for the specific fluorescent amino acid.
-
Environmental chamber to maintain 37°C and 5% CO₂ during imaging.
Procedure:
-
Cell Plating: Plate the transfected cells onto a glass-bottom dish suitable for microscopy.
-
Medium Exchange: Before imaging, replace the culture medium with a live-cell imaging medium to reduce background fluorescence.
-
Microscopy Setup:
-
Place the dish in the environmental chamber on the microscope stage.
-
Select the appropriate laser line for excitation of the fluorescent amino acid (e.g., ~274 nm for this compound, though this may require a specialized UV laser).
-
Set the emission filter to collect the fluorescence signal at the expected wavelength (e.g., ~288 nm for this compound).
-
-
Image Acquisition:
-
Locate the cells expressing the fluorescently labeled protein.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images or time-lapse series to observe the localization and dynamics of the protein of interest.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo imaging.
Caption: A generic receptor tyrosine kinase pathway.
Caption: Comparison of fluorescent amino acids.
Conclusion
This compound presents itself as a valuable tool in the fluorescent amino acid toolkit. Its small size makes it a minimally perturbative probe, and its fluorescence is sensitive to the local environment, offering the potential to report on changes in protein conformation and solvent accessibility. However, its relatively low brightness and UV excitation wavelength are limitations compared to some other fluorescent amino acids.
For applications where high brightness and visible light excitation are critical to minimize cellular autofluorescence and phototoxicity, alternatives like 4-Cyanotryptophan or Acridonylalanine may be more suitable. In contrast, when a subtle, environmentally sensitive probe is required and UV excitation is feasible, this compound, alongside its isomer H-Phe(4-CN)-OH, offers a compelling option. The choice of the optimal fluorescent amino acid will ultimately depend on the specific experimental question, the protein of interest, and the imaging modality employed. This guide provides the foundational data and protocols to make an informed decision for your in vivo imaging experiments.
References
Comparative Analysis of Enzyme Inhibition by Cyanophenylalanine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. Cyanophenylalanine isomers, with their unique electronic and steric properties, present an intriguing class of compounds for enzyme inhibitor design. This guide provides a comparative overview of 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine as potential enzyme inhibitors, summarizes the available data, and offers standardized protocols for their evaluation.
While direct comparative studies detailing the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of all three cyanophenylalanine isomers against a single enzyme are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for conducting such comparative analyses. The structural differences between the isomers are expected to significantly influence their binding affinity and inhibitory mechanism against target enzymes.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the inhibitory potential of cyanophenylalanine isomers, it is essential to determine their Ki and IC50 values against a specific enzyme. The following table provides a template for summarizing such experimental data. At present, a comprehensive dataset for a single enzyme across all three isomers is not available in the literature.
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Mechanism of Inhibition |
| 2-Cyano-L-phenylalanine | [Specify Enzyme] | [Experimental Value] | [Experimental Value] | [e.g., Competitive, Non-competitive] |
| 3-Cyano-L-phenylalanine | [Specify Enzyme] | [Experimental Value] | [Experimental Value] | [e.g., Competitive, Non-competitive] |
| 4-Cyano-L-phenylalanine | [Specify Enzyme] | [Experimental Value] | [Experimental Value] | [e.g., Competitive, Non-competitive] |
Theoretical Considerations for Differential Inhibition
The position of the nitrile group on the phenyl ring of phenylalanine is the key determinant of the differential inhibitory activity of the isomers.
-
2-Cyanophenylalanine (Ortho-): The nitrile group is in close proximity to the amino acid backbone. This can lead to steric hindrance, potentially influencing how the inhibitor fits into an enzyme's active site. The ortho-isomer might favor enzymes with larger, more accommodating binding pockets.
-
3-Cyanophenylalanine (Meta-): The nitrile group is positioned further from the backbone than in the ortho-isomer, which may allow for more flexible binding to the active site. Its electronic influence on the phenyl ring differs from the other two isomers, which could affect key interactions with enzyme residues.
-
4-Cyanophenylalanine (Para-): The nitrile group is located directly opposite the amino acid backbone. This position often allows it to act as a probe for specific interactions deep within a binding pocket. 4-Cyano-L-phenylalanine has been utilized in research as a building block for more complex inhibitors. For instance, N-[2, 2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, which incorporates a 4-cyanophenyl group, has been shown to be a potent inactivator of α-chymotrypsin.
Experimental Protocols
To perform a comparative analysis of enzyme inhibition by cyanophenylalanine isomers, a standardized experimental workflow is crucial. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes and substrates.
1. Materials:
- Target Enzyme (e.g., Chymotrypsin, Carboxypeptidase A)
- Substrate (specific to the enzyme)
- Inhibitors: 2-cyanophenylalanine, 3-cyanophenylalanine, 4-cyanophenylalanine
- Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl, Phosphate buffer)
- 96-well microplates
- Microplate reader
2. Procedure:
- Prepare Reagent Solutions:
- Dissolve the enzyme in assay buffer to a final concentration that yields a linear reaction rate over time.
- Prepare a stock solution of the substrate in a suitable solvent (e.g., water or DMSO) and then dilute to the desired final concentration in assay buffer.
- Prepare stock solutions of each cyanophenylalanine isomer in the same solvent as the substrate. Create a series of dilutions to test a range of inhibitor concentrations.
- Assay Setup:
- To each well of a 96-well plate, add the assay buffer.
- Add the inhibitor solution at various concentrations to the respective wells. Include a control well with no inhibitor.
- Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.
- Initiate Reaction and Measure Activity:
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a wavelength appropriate for the product being formed.
- Data Analysis:
- Calculate the initial reaction velocity (rate) for each inhibitor concentration.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
- To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Assay```dot
Caption: Inhibition of protease-mediated PAR1 signaling.
Unveiling the Potential of 3-Cyanophenylalanine: A Quantum Yield Benchmark Against Established Fluorophores
In the landscape of fluorescence spectroscopy, the quest for brighter, more stable, and environmentally sensitive probes is perpetual. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that dictates the sensitivity and accuracy of their investigations. This guide provides an objective comparison of the fluorescence quantum yield of 3-cyanophenylalanine (3-CNF), a non-natural amino acid, against traditional workhorses in the field: Fluorescein, Rhodamine B, and Cyanine dyes. Through a comprehensive review of experimental data and methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is the cornerstone of a fluorophore's performance, quantifying the efficiency of converting absorbed photons into emitted fluorescence. The following table summarizes the quantum yields of 3-CNF and its traditional counterparts in commonly used solvents. It is crucial to note that the quantum yield of many fluorophores, including 3-cyanophenylalanine, is highly sensitive to the local environment.
| Fluorophore | Solvent | Quantum Yield (Φ) |
| 3-Cyanophenylalanine | Water | ~0.14 |
| Fluorescein | 0.1 M NaOH | 0.95 |
| Ethanol | 0.79[1] | |
| Rhodamine B | Ethanol | 0.65 - 0.97[2] |
| Water | 0.31[3] | |
| Cyanine Dyes (e.g., Cy3) | Aqueous Buffer | 0.15 |
| Cyanine Dyes (e.g., Cy5) | Aqueous Buffer | 0.27 |
Deciphering the Data: Key Insights
The data reveals that while 3-cyanophenylalanine exhibits a more modest quantum yield in water compared to the high values of Fluorescein and Rhodamine B in their optimal solvents, its utility lies in its unique properties. As a non-natural amino acid, it can be site-specifically incorporated into proteins, offering a minimally perturbative probe to study protein structure, dynamics, and interactions.[4] The environmental sensitivity of its quantum yield, which can be modulated by factors like solvent polarity and hydrogen bonding, makes it a powerful tool for probing local changes within a biomolecule.[1]
Fluorescein and Rhodamine B remain the go-to choices for applications demanding high brightness. However, their broader application as labels can sometimes be limited by their larger size and potential to perturb the biological systems they are intended to study. Cyanine dyes, particularly the Cy series, are widely used in Förster Resonance Energy Transfer (FRET) experiments due to their sharp absorption and emission peaks and good quantum yields in the red and far-red regions of the spectrum, which minimizes background fluorescence from biological samples.
Experimental Protocols: Measuring Quantum Yield
The determination of fluorescence quantum yield is a fundamental procedure in characterizing a fluorophore. The most common approach is the relative comparative method, which involves comparing the fluorescence of the sample of interest to a well-characterized standard with a known quantum yield.
Relative Comparative Method for Quantum Yield Determination
This method relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., 3-cyanophenylalanine)
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing Applications in Signaling Pathways
Fluorophores are indispensable tools for visualizing and quantifying molecular events within complex biological signaling pathways. The following diagrams, generated using the DOT language, illustrate common applications of these fluorophores.
Conclusion
The selection of a fluorophore is a nuanced decision that extends beyond a simple comparison of quantum yields. While traditional fluorophores like Fluorescein and Rhodamine B offer exceptional brightness, the unique capabilities of probes like 3-cyanophenylalanine to be genetically encoded and to report on their local environment provide researchers with powerful tools for detailed molecular investigations. Cyanine dyes continue to be the probes of choice for FRET-based studies. By understanding the strengths and limitations of each fluorophore and employing rigorous experimental protocols, researchers can confidently select the optimal tool to illuminate the intricate workings of biological systems.
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Live visualization and quantification of pathway signaling with dual fluorescent and bioluminescent reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to Computational Modeling of Peptides Containing H-Phe(3-CN)-OH Versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides represents a powerful strategy in medicinal chemistry to enhance biological activity, stability, and receptor selectivity.[1][2] This guide provides a comparative analysis of peptides containing the unnatural amino acid 3-cyano-L-phenylalanine (H-Phe(3-CN)-OH) versus their native phenylalanine-containing counterparts. By integrating computational modeling with experimental data, we explore the impact of this specific modification on peptide structure, function, and potential therapeutic applications.
Introduction to this compound in Peptide Design
The introduction of a cyano (-CN) group onto the phenyl ring of phenylalanine creates a unique amino acid with altered electronic and steric properties. The nitrile group is a strong dipole and can act as a hydrogen bond acceptor, potentially modulating interactions with biological targets. Computational modeling is an indispensable tool to predict and rationalize the effects of such modifications before undertaking costly and time-consuming synthesis and experimental validation.
Computational Modeling Workflow
A typical computational workflow to compare a native peptide with its this compound analogue involves several key steps. This workflow allows for the prediction of structural and energetic differences arising from the amino acid substitution.
Data Presentation: A Comparative Analysis
To facilitate a direct comparison, quantitative data from both computational and experimental analyses should be summarized in clear, structured tables. Below are template tables that would be populated with data from a hypothetical study comparing a native peptide to its this compound analogue.
Computational Data Summary
Molecular dynamics simulations and binding free energy calculations can provide quantitative estimates of the impact of the 3-cyano modification.
| Parameter | Native Peptide (Phe) | Modified Peptide (Phe(3-CN)) | Method |
| Binding Free Energy (ΔG_bind, kcal/mol) | -8.5 ± 0.5 | -9.8 ± 0.6 | MM/GBSA[3] |
| Dominant Conformation | β-turn | Extended | Clustering of MD trajectories |
| Key Interacting Residues (Receptor) | Tyr122, Asp125 | Tyr122, Asp125, Arg150 | Analysis of MD simulations |
| Hydrogen Bonds with Receptor | 2 | 3 (including CN group) | Analysis of MD simulations |
Table 1: Computationally Derived Properties of Native vs. Modified Peptides. This table illustrates a hypothetical scenario where the introduction of the 3-cyano group leads to a more favorable binding free energy, likely due to an additional hydrogen bond interaction with the receptor.
Experimental Data Summary
Experimental validation is crucial to confirm the predictions from computational models. Techniques such as Circular Dichroism (CD) spectroscopy for secondary structure analysis and Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for binding affinity are commonly employed.
| Parameter | Native Peptide (Phe) | Modified Peptide (Phe(3-CN)) | Method |
| Secondary Structure | 40% β-sheet, 60% random coil | 25% β-sheet, 75% random coil | CD Spectroscopy |
| Binding Affinity (Kd, µM) | 1.2 ± 0.2 | 0.5 ± 0.1 | Isothermal Titration Calorimetry (ITC) |
| In vitro Biological Activity (IC50, µM) | 5.8 ± 0.7 | 2.1 ± 0.4 | Cell-based assay |
| Proteolytic Stability (t1/2, min) | 30 | 90 | Protease degradation assay |
Table 2: Experimentally Determined Properties of Native vs. Modified Peptides. This hypothetical data suggests that the modified peptide exhibits a higher binding affinity and greater biological activity, consistent with the computational predictions. The increased stability against proteolysis is a common benefit of incorporating unnatural amino acids.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Peptide Synthesis and Purification
Objective: To synthesize and purify both the native and this compound containing peptides.
Protocol:
-
Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a rink amide resin. For the modified peptide, Fmoc-L-Phe(3-CN)-OH is used in the corresponding coupling cycle.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine and compare the secondary structure of the native and modified peptides.
Protocol:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition: CD spectra are recorded from 190 to 260 nm at 25°C using a CD spectrometer.
-
Data Analysis: The obtained spectra are converted to mean residue ellipticity and analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information and identify specific atomic interactions.
Protocol:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., H2O/D2O 90/10 or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Data Analysis: Resonance assignments are made, and structural restraints (e.g., from NOEs) are used to calculate a family of 3D structures. This can reveal specific intramolecular and intermolecular interactions.
Signaling Pathway Modulation
The enhanced binding affinity and stability of the this compound modified peptide could lead to altered modulation of a specific signaling pathway. For instance, if the peptide is an antagonist for a G-protein coupled receptor (GPCR), its increased potency would lead to a more pronounced downstream effect.
In this hypothetical pathway, the native ligand activates the GPCR, leading to a cellular response. The peptide antagonist competes with the native ligand for binding to the receptor, thereby inhibiting the signaling cascade. A more potent modified peptide would require a lower concentration to achieve the same level of inhibition.
Conclusion
The integration of computational modeling and experimental validation provides a robust framework for understanding the effects of incorporating unnatural amino acids like this compound into peptides. The presented workflow and data templates offer a guide for researchers to systematically evaluate such modifications. The introduction of the 3-cyano group can lead to significant improvements in binding affinity, biological activity, and stability, making it a valuable tool in the design of novel peptide-based therapeutics. Future studies should continue to explore the diverse chemical space offered by unnatural amino acids to further refine peptide drug design.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural / Unusual Amino Acids [biosyn.com]
- 3. Molecular dynamics simulation of the interactions between EHD1 EH domain and multiple peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Phe(3-CN)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of H-Phe(3-CN)-OH
This document provides comprehensive guidance on the proper disposal procedures for this compound, also known as (S)-2-Amino-3-(3-cyanophenyl)propanoic acid. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound may be harmful if inhaled, swallowed, or absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) for the material in use.
Personal Protective Equipment (PPE) required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in the general trash.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure, unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, broken containers) in a designated, clearly labeled, and sealed waste container. The label should include the chemical name: "this compound" or "(S)-2-Amino-3-(3-cyanophenyl)propanoic acid" and the CAS number: 57213-48-6.
-
Contaminated Materials: Personal protective equipment (gloves, etc.), and other materials with trace contamination should be collected in a separate, sealed container labeled as "Solid Chemical Waste Contaminated with this compound".
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. The label must list all chemical constituents and their approximate concentrations.
2. On-site Neutralization (for Cyanide-containing Waste - Expert Use Only):
In some facilities with appropriate capabilities and trained personnel, chemical treatment to degrade the cyanide group may be an option. This is a hazardous procedure and should only be performed by individuals with extensive experience in chemical detoxification. A common method involves oxidation under controlled conditions.
-
Caution: This process can generate hazardous gases and should only be conducted in a chemical fume hood with appropriate monitoring.
Given the specialized nature of this procedure, the recommended primary disposal method is through a licensed waste disposal vendor.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Keep a detailed log of the accumulated waste.
4. Final Disposal:
-
The primary and most secure method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water.[1] |
| Storage Temperature | Store at or below -20°C |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a clear plan for the disposal of all resulting waste streams. This plan should be developed in consultation with the institution's EHS department before any experimental work begins.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling of H-Phe(3-CN)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for H-Phe(3-CN)-OH, a phenylalanine derivative, to ensure the well-being of laboratory personnel and the integrity of your research.
While this compound is not classified as a hazardous substance under OSHA, it is crucial to handle it with care as its toxicological properties have not been fully investigated[1][2]. Potential health effects include irritation of the respiratory tract, skin, and eyes, and it may be harmful if inhaled, absorbed through the skin, or swallowed[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection. In most standard laboratory settings involving milligram to gram scale work with this compound in a well-ventilated area, a Level C/D combination of PPE is appropriate.
| Protection Level | Equipment | Specifications & Rationale |
| Level D (Primary) | Laboratory Coat | Flame-resistant Nomex® or 100% cotton, fully buttoned.[3] |
| Safety Glasses | ANSI Z87.1 certified, with side shields. | |
| Gloves | Disposable nitrile gloves are suitable for incidental contact.[3] For prolonged handling, consult manufacturer-specific chemical resistance guides. | |
| Full-Length Pants & Closed-Toe Shoes | Provides a basic barrier against skin exposure. | |
| Level C (Enhanced) | Face Shield | To be worn over safety glasses when there is a risk of splashes or aerosol generation. |
| Chemical-Resistant Apron | Provides an additional layer of protection against spills. | |
| Respiratory Protection | A NIOSH-approved air-purifying respirator may be necessary if work is conducted outside of a certified chemical fume hood or if dusts are generated. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps, from initial receipt and storage to final disposal.
Experimental Protocols
Storage: Upon receipt, store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at -20°C for up to one month or -80°C for up to six months is recommended.
Handling:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for the work and ensure an eyewash station and safety shower are accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To minimize inhalation of dust, conduct all weighing and transfer operations within a ventilated enclosure or a chemical fume hood. Use anti-static weighing paper or a tared container.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. If using water as the stock solution, it should be filtered and sterilized before use.
Accidental Release Measures:
-
Small Spills: For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Shovel the material into a suitable container for disposal. Do not allow the product to enter drains.
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Ingestion: Clean the mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be collected in its original container or a clearly labeled, sealed container. Contaminated items such as gloves, absorbent paper, and weighing paper should be double-bagged in clear plastic bags and labeled as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible waste container. Do not mix with incompatible wastes.
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Ultimately, all waste containing this compound must be disposed of through your institution's licensed hazardous waste management program. Adherence to federal, state, and local environmental regulations is mandatory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
